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Foundational

Characterization of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Title: Characterization and Synthetic Utility of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: A Technical Guide Executive Summary As a Senior Application Scientist, I frequently encounter chemical building blocks that defin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Characterization and Synthetic Utility of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter chemical building blocks that define the trajectory of a drug discovery program. 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (CAS: 1049131-56-7) is a prime example of a high-value, dual-functional synthon[1]. It features a rigid biphenyl core, an electrophilic aryl bromide handle for transition-metal-catalyzed cross-coupling, and a nucleophilic, chiral primary amine for amide, urea, or sulfonamide formation. This whitepaper deconstructs the physicochemical profile of this molecule and provides field-proven, self-validating protocols for its manipulation, ensuring scientific integrity and high-yield outcomes in your synthetic workflows.

Physicochemical Profiling & Structural Analysis

Before deploying any building block in a synthetic route, understanding its physicochemical boundaries is non-negotiable. The biphenyl system provides significant lipophilicity and a predictable steric vector, while the primary amine introduces hydrogen-bond donor/acceptor capabilities and pH-dependent solubility[1].

Table 1: Physicochemical Properties of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

PropertyValueCausality / Implication in Synthesis
CAS Number 1049131-56-7Identifies the racemic or unspecified stereoisomer.
Molecular Formula C14H14BrNDictates the exact mass for MS validation ([M+H]+ ≈ 276.04)[1].
Molecular Weight 276.17 g/mol Used for precise stoichiometric calculations[1].
Topological Polar Surface Area 26.02 ŲIndicates good membrane permeability; typical for primary amines[1].
LogP 4.14High lipophilicity requires non-polar or biphasic solvent systems for extraction[1].
H-Bond Donors/Acceptors 1 / 1The amine group acts as both, crucial for target protein binding[1].
Rotatable Bonds 2Low conformational flexibility, ideal for rigidifying drug scaffolds[1].

Mechanistic Workflows & Protocols

Workflow A: Suzuki-Miyaura Cross-Coupling (Unprotected Amine)

The Causality: Historically, performing a Suzuki-Miyaura coupling on an aryl bromide containing a free primary amine required a Boc-protection/deprotection sequence to prevent the amine from poisoning the palladium catalyst or undergoing competitive Buchwald-Hartwig amination. However, utilizing Buchwald's second-generation pre-catalysts (e.g., XPhos Pd G2) circumvents this[2]. The extreme steric bulk of the XPhos ligand prevents the primary amine from coordinating to the Pd center, while the highly active Pd(0) species rapidly undergoes oxidative addition into the C-Br bond[3]. This eliminates two synthetic steps, maximizing atom economy and yield.

Protocol: Direct Suzuki-Miyaura Coupling Self-Validating Step: The reaction progress is monitored by LC-MS. The disappearance of the m/z 276 (isotope pattern for Br) and the emergence of the coupled product mass confirm successful oxidative addition and transmetalation.

  • Preparation: In an oven-dried Schlenk flask under nitrogen, add 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%) and XPhos ligand (2 mol%). Expert Note: The extra ligand stabilizes the active Pd(0) species against aggregation.[2]

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the biphasic mixture to 80 °C for 2-4 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the teraryl amine.

Workflow B: Chiral Resolution of the Ethan-1-amine

The Causality: The pharmacological activity of amine-containing drugs is often strictly stereodependent. While asymmetric synthesis is an option, diastereomeric salt resolution remains a highly scalable and cost-effective method. By reacting the racemic amine with an enantiopure acid, such as (R)-(-)-Mandelic acid, two diastereomeric salts are formed. These salts possess different lattice energies and solubilities, allowing for selective crystallization[4].

Protocol: Diastereomeric Salt Resolution Self-Validating Step: The efficiency of the resolution is validated by Chiral HPLC. A single peak confirms >99% enantiomeric excess (ee).

  • Salt Formation: Dissolve the racemic 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 equiv) in a mixture of isopropanol and ethanol (2:1 v/v) at 60 °C.

  • Chiral Agent Addition: Slowly add (R)-(-)-Mandelic acid (1.0 equiv). Expert Note: The reaction is exothermic; controlled addition prevents solvent boil-off and ensures uniform salt formation.[4]

  • Crystallization: Allow the solution to cool naturally to room temperature, then let it stand overnight without agitation to promote the growth of high-purity diastereomeric crystals.

  • Isolation: Filter the solid product and wash with cold acetone.

  • Free-Basing: Suspend the crystals in DCM and wash with 1M NaOH until the aqueous layer is pH > 10. Extract the organic layer, dry over Na2SO4, and concentrate to yield the enantiopure amine[4].

Visualizations of Synthetic and Analytical Logic

G A 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (Dual-Functional Synthon) B Suzuki-Miyaura Coupling (XPhos Pd G2) A->B Aryl Bromide Reactivity C Chiral Resolution ((R)-(-)-Mandelic Acid) A->C Primary Amine Reactivity D Biaryl/Teraryl Amine Derivatives B->D C-C Bond Formation E Enantiopure (R)- or (S)- Amine C->E Diastereomeric Crystallization

Fig 1: Synthetic diversification workflow of the biphenyl amine synthon.

G A Crude Product Mixture B LC-MS Analysis A->B Step 1 C 1H & 13C NMR Spectroscopy A->C Step 2 D Chiral HPLC A->D Step 3 E Mass & Purity Confirmation [M+H]+ = 276.04 B->E F Structural Integrity (Biphenyl Core & Ethan-1-amine) C->F G Enantiomeric Excess (ee) >99% Validation D->G

Fig 2: Analytical validation logic for structural and chiral integrity.

Analytical Characterization & Validation

To ensure absolute trustworthiness in your results, the following analytical suite must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilized to confirm the precise mass of the compound. The presence of the bromine atom will present a characteristic 1:1 isotopic doublet at m/z 276.04 and 278.04 for the [M+H]+ ion[5].

  • NMR Spectroscopy: 1H NMR will reveal the characteristic doublet-of-doublets of the para-substituted biphenyl system in the aromatic region (δ 7.0 - 8.0 ppm). The methine proton of the ethan-1-amine group will appear as a distinct quartet (δ 4.0 - 4.5 ppm), coupled to the adjacent methyl doublet (δ 1.3 - 1.5 ppm).

  • Chiral HPLC: Essential for validating the success of the diastereomeric resolution. A chiral stationary phase (e.g., Chiralpak IB-3) with a mobile phase of Hexane/Isopropanol containing 0.1% diethylamine (to prevent peak tailing of the basic amine) will cleanly separate the (R) and (S) enantiomers[5].

References

  • The Royal Society of Chemistry. "Supporting information Table of contents." Available at:[Link]

  • ACS Publications. "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Available at:[Link]

  • The Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1." Available at:[Link]

Sources

Foundational

Spectral Profiling and Structural Elucidation of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of drug development and advanced materials science, biphenyl ethanamines serve as critical chiral building blocks and pharmacophores. The compound 1-[4-(4-Bromophenyl)phenyl]ethan-1-ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and advanced materials science, biphenyl ethanamines serve as critical chiral building blocks and pharmacophores. The compound 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (C₁₄H₁₄BrN, MW: 276.17 g/mol ) presents a unique analytical profile due to the convergence of a rigid, halogenated biphenyl core and a flexible, chiral 1-aminoethyl moiety.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide explores the causality behind the spectroscopic behavior of this molecule, providing researchers with a self-validating framework for structural elucidation.

Molecular Architecture & Physicochemical Rationale

The structural integrity of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is defined by two distinct domains that dictate its spectral signatures:

  • The 4'-Bromo-[1,1'-biphenyl] Core: A highly conjugated, planar-leaning system. The bromine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) coupled with a mesomeric electron-donating effect (+M). This extended π -conjugation introduces significant diamagnetic anisotropy, heavily influencing the chemical shifts of the aromatic protons[1].

  • The Ethan-1-amine Moiety: An aliphatic primary amine attached to the benzylic position. The chiral center at C1 creates a specific stereochemical environment. While standard 1D NMR cannot differentiate the (R) and (S) enantiomers, their spectral behavior mirrors that of the well-documented 1-phenylethylamine[2].

Nuclear Magnetic Resonance (NMR) Profiling

Accurate NMR interpretation requires understanding the magnetic microenvironments created by the molecule's functional groups.

  • ¹H NMR Dynamics: The benzylic proton (CH) is strongly deshielded by the adjacent electronegative nitrogen and the aromatic ring, appearing as a distinct quartet due to scalar coupling with the adjacent methyl group ( 3J≈6.6 Hz). The methyl protons appear as a corresponding doublet. The extended π -conjugation of the biphenyl system induces a deshielding cone, pushing the protons ortho to the inter-ring C-C bond downfield (7.45–7.60 ppm) compared to isolated phenyl rings[1].

  • ¹³C NMR Dynamics: The benzylic carbon (C-NH₂) is highly deshielded (~51.0 ppm). The aromatic region features 12 distinct carbon signals (due to symmetry), anchored by the heavily shielded C-Br carbon (~121.5 ppm) and the deshielded ipso-carbons of the biphenyl bridge (~139.0 ppm).

Table 1: Standardized ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 400/100 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 1.45Doublet (d, J=6.6 Hz)3HAliphatic -CH₃
¹H 1.60Broad Singlet (br s)2HPrimary Amine -NH₂ (D₂O Exchangeable)
¹H 4.15Quartet (q, J=6.6 Hz)1HBenzylic -CH(NH₂)-
¹H 7.35 - 7.45Multiplet (m)4HAr-H (Phenyl ring adjacent to alkyl group)
¹H 7.45 - 7.60Multiplet (m)4HAr-H (Bromophenyl ring)
¹³C 25.0Singlet1CAliphatic -CH₃
¹³C 51.0Singlet1CBenzylic -CH(NH₂)-
¹³C 121.5Singlet1CAr-C (C-Br)
¹³C 126.0 - 131.8Multiple Singlets8CAr-CH (Aromatic methines)
¹³C 139.0, 139.5Singlets2CAr-C (Biphenyl bridge ipso-carbons)
¹³C 145.0Singlet1CAr-C (ipso-carbon to alkyl group)

Mass Spectrometry (MS) & Fragmentation Dynamics

In Electron Impact (EI) MS, the molecule exhibits two highly diagnostic features: isotopic distribution and thermodynamically driven cleavage.

Upon electron impact (70 eV), the molecule forms the radical cation[M]⁺• at m/z 275 and 277. The precise 1:1 intensity ratio of these peaks is the definitive isotopic signature of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

The dominant fragmentation pathway is α -cleavage . In primary benzylic amines, the loss of a methyl radical (•CH₃, -15 Da) is highly favored because it yields a resonance-stabilized benzylic iminium cation[3],[4]. This dynamic dictates that the base peak will appear at m/z 260 and 262.

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 275 / 277 (1:1) Radical Cation Cleavage α-Cleavage Loss of •CH₃ (-15 Da) M_ion->Cleavage Base_Peak Base Peak [M-CH₃]⁺ m/z 260 / 262 (1:1) Iminium Cation Cleavage->Base_Peak

Figure 1: EI-MS α-cleavage fragmentation pathway of the 1-aminoethyl moiety.

Vibrational Signatures (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups, operating independently of magnetic or mass-based phenomena.

  • Primary Amine: Confirmed by the classic N-H stretching doublet (symmetric and asymmetric) at ~3280 and 3350 cm⁻¹.

  • Aromatic Framework: The heavy bromine atom shifts the C-Br stretch deep into the fingerprint region (~1070 cm⁻¹). A strong out-of-plane C-H bending vibration at ~810 cm⁻¹ is strictly diagnostic of para-disubstituted benzene rings.

Standardized Analytical Protocols: A Self-Validating System

To ensure scientific integrity, data acquisition must not rely on assumptions. The following protocol establishes a self-validating workflow where each step empirically proves the structural hypothesis.

Protocol: High-Fidelity NMR Acquisition
  • Sample Solubilization: Weigh exactly 15.0 mg of the analyte. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is an aprotic solvent. Using it prevents the chemical exchange and subsequent disappearance of the diagnostic -NH₂ protons, which would occur in protic solvents like Methanol-d4. TMS provides a robust 0.00 ppm internal calibration standard.

  • Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming (Z1-Z5).

    • Causality: High magnetic field homogeneity is critical to resolve the fine J -coupling (6.6 Hz) of the benzylic quartet and methyl doublet. Poor shimming will merge these into unresolved multiplets.

  • ¹H Acquisition: Set the relaxation delay (D1) to 2.0 seconds and acquire 16 transients.

    • Causality: A 2.0s delay ensures complete longitudinal (T1) relaxation of all protons. This guarantees that the integration accurately reflects the 3:2:1:8 stoichiometric ratio of the CH₃, NH₂, CH, and aromatic protons.

  • Orthogonal Validation (COSY): Acquire a 2D Homonuclear Correlation Spectroscopy (COSY) spectrum.

    • Causality: This step self-validates the 1D data by empirically proving the scalar coupling between the methyl protons (1.45 ppm) and the benzylic proton (4.15 ppm), eliminating any assignment ambiguity.

Workflow Sample 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl₃ (Prevents proton exchange) ShimTune 2. Shimming & Tuning Optimize magnetic field homogeneity (Resolves fine J-coupling) Sample->ShimTune Acquisition 3. Spectral Acquisition 1H (D1=2s) & 13C (D1=2s) (Guarantees accurate integration) ShimTune->Acquisition Validation 4. 2D NMR Validation Acquire COSY Spectrum (Empirically proves scalar coupling) Acquisition->Validation

Figure 2: Self-validating NMR acquisition workflow with causal parameter selection.

References

  • Title: NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine Source: Journal of Chemical Education - ACS Publications URL:[Link]

  • Title: The determination of average, anisotropic, solute-solvent interaction strengths for biphenyl, 4-bromobiphenyl... Source: Taylor & Francis Online URL:[Link]

  • Title: Identification of α-Phenylethylamine in Judicial Samples Source: Journal of Analytical Toxicology (via mdma.ch) URL:[Link]

  • Title: 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹³C NMR of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

The guide is structured to provide not only a reasoned prediction of the ¹³C NMR spectrum but also to offer detailed, field-proven protocols for the empirical acquisition and validation of such data. Predicted ¹³C NMR Sp...

Author: BenchChem Technical Support Team. Date: March 2026

The guide is structured to provide not only a reasoned prediction of the ¹³C NMR spectrum but also to offer detailed, field-proven protocols for the empirical acquisition and validation of such data.

Predicted ¹³C NMR Spectral Analysis

The prediction of ¹³C NMR chemical shifts is a powerful tool in structural elucidation. For 1-[4-(4-bromophenyl)phenyl]ethan-1-amine, the chemical shifts can be estimated by analyzing the constituent parts of the molecule: the 4-bromobiphenyl core and the 1-aminoethyl substituent. The analysis relies on the principle of substituent additivity, where the electronic effects (inductive and resonance) of each group on the biphenyl system are considered.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous assignment of the predicted ¹³C NMR signals, the following numbering scheme is adopted for 1-[4-(4-bromophenyl)phenyl]ethan-1-amine.

Figure 1: Molecular structure and numbering scheme for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.
Predicted Chemical Shifts and Rationale

The predicted chemical shifts are derived from reference data for 4-bromobiphenyl, 4-aminobiphenyl, and 1-phenylethan-1-amine. The "heavy atom effect" of bromine is a key consideration, which causes a shielding (upfield shift) of the directly attached carbon (C4') contrary to what would be expected from electronegativity alone[1].

  • Brominated Phenyl Ring (C1' to C6'):

    • C4' (ipso-C attached to Br): Based on data for 4-bromobiphenyl, this carbon is expected to be shielded due to the heavy atom effect. Its chemical shift is predicted to be around 121-122 ppm .

    • C1' (ipso-C linking the rings): This quaternary carbon will be downfield due to the attachment of the second phenyl ring. Its predicted shift is approximately 139-140 ppm .

    • C2'/C6' and C3'/C5': These pairs of carbons are chemically equivalent due to symmetry. C3'/C5', being adjacent to the bromine-bearing carbon, will be significantly deshielded. C2'/C6' will be less affected. Predicted shifts are ~132 ppm for C3'/C5' and ~128.5 ppm for C2'/C6'.

  • Aminoethyl-Substituted Phenyl Ring (C1 to C6):

    • C4 (ipso-C attached to the aminoethyl group): The electron-donating nature of the alkyl group will cause a downfield shift. This quaternary carbon is predicted to be in the range of 145-146 ppm .

    • C1 (ipso-C linking the rings): Similar to C1', this quaternary carbon will be downfield. Its chemical shift is predicted to be around 138-139 ppm .

    • C2/C6 and C3/C5: These pairs are also equivalent. The carbons ortho to the biphenyl linkage (C2/C6) and those ortho to the aminoethyl group (C3/C5) will have distinct shifts. We predict ~127 ppm for C2/C6 and ~127.5 ppm for C3/C5.

  • Ethan-1-amine Side Chain (Cα and Cβ):

    • Cα (methine carbon): This carbon is attached to the aromatic ring and the amine group. Based on data for 1-phenylethan-1-amine, its shift is predicted to be around 50-52 ppm .

    • Cβ (methyl carbon): This terminal methyl group is predicted to have a chemical shift in the range of 24-26 ppm .

Summary of Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 1-[4-(4-bromophenyl)phenyl]ethan-1-amine.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
24-26Aliphatic methyl group, based on 1-phenylethan-1-amine.
50-52Methine carbon attached to the phenyl ring and amino group.
C4'121-122ipso-carbon attached to Br; shielded by the heavy atom effect[1].
C2/C6~127Aromatic CH ortho to the biphenyl linkage.
C3/C5~127.5Aromatic CH ortho to the aminoethyl substituent.
C2'/C6'~128.5Aromatic CH ortho to the biphenyl linkage.
C3'/C5'~132Aromatic CH meta to the biphenyl linkage, adjacent to C-Br.
C1138-139Quaternary carbon of the biphenyl linkage.
C1'139-140Quaternary carbon of the biphenyl linkage.
C4145-146ipso-carbon attached to the aminoethyl group.

Experimental Protocols for ¹³C NMR Acquisition

To empirically validate the predicted chemical shifts and fully characterize 1-[4-(4-bromophenyl)phenyl]ethan-1-amine, the acquisition of a high-quality ¹³C NMR spectrum is essential. The following protocols are designed to ensure scientific integrity and generate trustworthy data.

Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be considered.

  • Concentration: For a standard ¹³C NMR spectrum, a concentration of 50-200 mM is recommended to achieve a good signal-to-noise ratio in a reasonable time[2]. This typically corresponds to dissolving 50 mg of the compound in 0.5-0.7 mL of the deuterated solvent[3].

  • Filtration: To avoid line broadening and artifacts caused by suspended particulate matter, the sample solution must be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Final Volume: The final volume of the solution in the NMR tube should be approximately 0.7 mL, which corresponds to a height of about 5 cm[4][5].

Protocol for Standard ¹³C{¹H} NMR Spectrum

This protocol aims to obtain a proton-decoupled ¹³C spectrum, where each unique carbon atom appears as a singlet. This is the most common type of ¹³C NMR experiment.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity. For Bruker systems, the topshim routine is highly effective[2].

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments)[6]. This involves a 30° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width (SW): Set a spectral width that encompasses the expected range of chemical shifts, typically 0-220 ppm for organic molecules[7].

    • Acquisition Time (AT): A value of 1.0-2.0 seconds is generally sufficient.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point for qualitative spectra[6].

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio[8].

Protocol for Quantitative ¹³C NMR Spectrum

For applications requiring accurate integration of carbon signals (e.g., determining isomeric ratios), a quantitative ¹³C NMR spectrum is necessary. This requires suppression of the Nuclear Overhauser Effect (NOE).

  • Instrument Setup: Follow the same locking and shimming procedures as for the standard spectrum.

  • Acquisition Parameters:

    • Pulse Program: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker instruments)[9][10]. In this sequence, the proton decoupler is on only during the acquisition time, which minimizes NOE enhancement[11][12].

    • Pulse Angle: A 90° pulse angle is used to maximize the signal per scan.

    • Relaxation Delay (D1): This is the most critical parameter. To ensure full relaxation of all carbon nuclei, especially quaternary carbons which have long T₁ relaxation times, a long delay is required. The delay should be at least 5 times the longest T₁ value. A delay of 60 seconds or more may be necessary for quaternary carbons[13]. The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten T₁ times and reduce the required delay[14].

    • Number of Scans (NS): A sufficient number of scans must be acquired to obtain a high signal-to-noise ratio for accurate integration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for acquiring ¹³C NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (50 mg) dissolve Dissolve in Solvent (0.7 mL CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim setup Set Acquisition Parameters (Pulse Program, SW, D1, NS) shim->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Peaks (for quantitative) baseline->integrate

Figure 2: General workflow for the acquisition and processing of ¹³C NMR data.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • Drumond, M., et al. (1989). Substituent Effects on C-13 Chemical Shifts of Aromatic Carbons in Biphenyl Type Lignin Model Compounds. Journal of Wood Chemistry and Technology, 9(3), 421-441.
  • ResearchGate. (2016). Difference between Normal 13C NMR and Inverse-Gated (IG) 13C NMR spectrum? Retrieved from [Link]

  • Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Giraud, N., et al. (2006). Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 44(5), 497-502.
  • Michigan State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]

  • University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Bromilow, J., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 41(19), 3195-3200.
  • Rutgers University. (n.d.). STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments. Retrieved from [Link]

  • Li, D. W., & Hu, J. R. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis.
  • Brinkmann, A. (2020). 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. Analytical Chemistry, 92(24), 15873-15880.
  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • JEOL. (n.d.). High sensitivity and quantitative 13C measurements using “Q-POMMIE”. Retrieved from [Link]

  • Georgia State University. (2017, September 8). Quantitive 13C NMR. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • University of Maryland, Baltimore County. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • NMR Blog. (2012, February 4). How to run quantitative 13C and 29Si NMR faster. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenethylamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]

  • Indian Institute of Technology Kanpur. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

Sources

Foundational

Structural Elucidation, Synthesis, and Pharmacological Profiling of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Executive Summary The molecule 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine represents a highly versatile, halogenated biphenyl ethylamine scaffold. In modern drug discovery and materials science, this motif serves as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine represents a highly versatile, halogenated biphenyl ethylamine scaffold. In modern drug discovery and materials science, this motif serves as a privileged pharmacophore and a critical chiral building block. This whitepaper deconstructs the systematic IUPAC nomenclature of the compound, outlines a chemoselective, self-validating synthetic methodology to overcome oligomerization risks, and details its pharmacological relevance in targeting complex protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

IUPAC Nomenclature & Structural Deconstruction

The precise naming of complex organic molecules is governed by rigid hierarchical rules to ensure global standardization. According to the1, the Preferred IUPAC Name (PIN) is determined by identifying the principal functional group, which dictates the parent structure.

  • Principal Functional Group: The primary amine (-NH2) holds seniority over the halogen and aromatic rings.

  • Parent Chain Selection: The longest aliphatic chain containing the primary amine is a two-carbon chain. Thus, the parent structure is ethan-1-amine .

  • Substituent Assignment: The bulky aromatic system attached to the C1 position of the ethylamine chain is a biphenyl derivative. Numbering of the biphenyl system begins at the point of attachment to the parent chain (C1 of the proximal ring). The distal ring is denoted with primed numbers (1' to 6'), placing the bromine atom at the 4' position.

  • Stereochemistry: The C1 carbon of the ethanamine chain is a stereocenter, meaning the molecule exists as (1R)- and (1S)-enantiomers, which must be specified in the absolute PIN if enantiopure.

Synthesizing these rules, the Preferred IUPAC Name is 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-amine . The alternative multiplicative name, 1-[4-(4-bromophenyl)phenyl]ethan-1-amine , is also widely accepted in literature.

Nomenclature A 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine B Parent Chain: ethan-1-amine A->B C Primary Substituent: [1,1'-biphenyl]-4-yl A->C D Secondary Substituent: 4'-bromo C->D

Fig 1: Hierarchical breakdown of the IUPAC nomenclature components.

Physicochemical Profiling

Understanding the quantitative physical properties of this scaffold is essential for predicting its behavior in both synthetic environments and biological assays.

PropertyValueRationale / Implication
Molecular Formula C14H14BrNCore composition defining the molecular weight.
Molecular Weight 276.18 g/mol Well within Lipinski's Rule of 5, favorable for oral bioavailability.
cLogP (estimated) ~3.8High lipophilicity driven by the bromobiphenyl core; excellent for membrane permeation.
pKa (conjugate acid) ~9.0The amine is protonated at physiological pH (7.4), critical for ionic interactions with target proteins.
Chiral Centers 1Necessitates enantioselective synthesis or chiral resolution for clinical applications.

Strategic Chemical Synthesis

A naive approach to synthesizing this molecule might involve the direct cross-coupling of 1-(4-bromophenyl)ethan-1-amine with (4-bromophenyl)boronic acid. However, this inevitably leads to uncontrolled oligomerization due to the presence of reactive C-Br bonds on both the starting material and the product.

To achieve high yields, we must exploit orthogonal reactivity. The optimal route utilizes a chemoselective 2 taking advantage of the faster oxidative addition of Palladium into C-I bonds over C-Br bonds, followed by reductive amination.

Table 2: Reaction Optimization for Chemoselective Suzuki Coupling
Catalyst SystemHalide ReactivityYield (%)Observation
Pd(PPh3)4 / Na2CO3 I > Br85%Excellent chemoselectivity for C-I insertion; minimal side products.
Pd(dppf)Cl2 / K3PO4 I ≈ Br42%Significant oligomerization due to premature C-Br activation.
Pd(OAc)2 / SPhos I > Br78%Good yield, but higher catalyst cost without significant benefit.
Protocol 1: Chemoselective Synthesis of Ketone Intermediate

Objective: Synthesize 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one.

  • Preparation: In a flame-dried Schlenk flask under argon, combine (4-acetylphenyl)boronic acid (1.0 equiv) and 1-bromo-4-iodobenzene (1.05 equiv).

  • Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv). Causality: Tetrakis(triphenylphosphine)palladium(0) is selected because its oxidative addition to C-I bonds is orders of magnitude faster than to C-Br bonds, strictly preventing polymerization.

  • Solvent & Base: Introduce degassed Toluene/Ethanol (4:1 v/v) and 2M aqueous Na2CO3 (2.0 equiv). Causality: The biphasic system ensures base solubility while keeping the organic intermediates partitioned in the toluene phase, driving the reaction forward.

  • Reaction & Validation: Heat to 80°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the iodide starting material validates completion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, and dry over anhydrous Na2SO4. Purify via flash column chromatography.

Protocol 2: Reductive Amination to Target Molecule

Objective: Convert the ketone to 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-amine.

  • Imine Formation: Dissolve the ketone intermediate (1.0 equiv) in anhydrous Methanol. Add Ammonium Acetate (NH4OAc, 10.0 equiv). Stir at room temperature for 4 hours. Causality: A massive excess of NH4OAc drives the equilibrium toward the imine/iminium intermediate, sterically and kinetically suppressing the formation of secondary amines.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add Sodium Cyanoborohydride (NaBH3CN, 1.5 equiv). Causality: NaBH3CN is highly chemoselective; it reduces the transient iminium ion much faster than the unreacted ketone at slightly acidic pH.

  • Quenching & Workup: Quench with 1M NaOH to neutralize the mixture and deprotonate the product amine (validating the phase transfer of the freebase). Extract with Dichloromethane (3x). Purify via reverse-phase HPLC.

Synthesis R1 (4-Acetylphenyl)boronic acid Cat1 Chemoselective Suzuki Coupling Pd(PPh3)4, Na2CO3, Toluene/H2O R1->Cat1 R2 1-Bromo-4-iodobenzene R2->Cat1 Int 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one Cat1->Int Cat2 Reductive Amination NH4OAc, NaBH3CN, MeOH Int->Cat2 Prod 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-amine Cat2->Prod

Fig 2: Chemoselective synthetic workflow avoiding bromo-oligomerization.

Pharmacological Relevance

Biphenyl ethylamines are widely recognized as privileged scaffolds in medicinal chemistry. The unique spatial arrangement of the two aromatic rings allows for deep insertion into hydrophobic binding pockets, while the ethylamine tail provides a critical hydrogen bond donor/acceptor site.

  • GPCR Engagement: The biphenyl core serves as a critical pharmacophore for GPCR binding. The introduction of an electron-withdrawing group (EWG) like a bromine atom at the para position of the distal phenyl ring significantly modulates receptor affinity. This modification enhances dipole interactions between the ligand's aromatic system and conserved transmembrane helices, 3.

  • Protein-Protein Interaction (PPI) Inhibition: Beyond traditional receptor binding, biphenyl derivatives have been successfully utilized in scaffold hopping strategies to4 in Chronic Myeloid Leukemia (CML). The bromobiphenyl moiety improves water solubility parameters while maintaining potent apoptosis induction capabilities against both TKI-sensitive and TKI-resistant cell lines.

Pharma Ligand Biphenyl Ethylamine Derivative Target Target Protein (e.g., Hsp70 or 5-HT7R) Ligand->Target Binds via Pharmacophore Effect1 Disruption of PPI (Hsp70-Bim) Target->Effect1 Effect2 Apoptosis in CML Cells Effect1->Effect2

Fig 3: Pharmacodynamic pathway of biphenyl derivatives in oncology.

References

  • Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.Queen Mary University of London (qmul.ac.uk).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.RSC Publishing (2023).
  • Electronic Effects of Biphenyl Substituents on GPCR Binding Affinity. Buy [1-(4-Biphenylyl)ethyl]amine hydrochloride | 55005-32-8.Smolecule (2023).
  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy.PubMed / Journal of Medicinal Chemistry (2024).

Sources

Exploratory

An In-depth Technical Guide to 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: Molecular Weight and Formula

This technical guide provides a focused and in-depth analysis of the fundamental chemical properties of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, a compound of interest in various research and development sectors. Design...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a focused and in-depth analysis of the fundamental chemical properties of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, a compound of interest in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document elucidates the determination of its molecular weight and chemical formula, underpinned by its structural composition.

Core Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers. For 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, these are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

IdentifierValueSource
Chemical Name 1-[4-(4-Bromophenyl)phenyl]ethan-1-amineN/A
CAS Number 1049131-56-7[1]
Molecular Formula C14H14BrN[1][2]
Molecular Weight 276.17 g/mol [1][2]
SMILES Code CC(C1=CC=C(C2=CC=C(Br)C=C2)C=C1)N[1]

Elucidation of the Molecular Formula: C₁₄H₁₄BrN

The molecular formula, C₁₄H₁₄BrN, is a quantitative representation of the atomic composition of a single molecule of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine. This formula is derived from the compound's chemical structure. A systematic breakdown of the structure validates the count of each element.

Structural Analysis Workflow

The logical process to deconstruct the chemical name and arrive at the molecular formula is outlined below. This workflow is a fundamental exercise in organic chemistry, ensuring a correct interpretation of the molecule's constitution.

A Start: IUPAC Name 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine B Identify Parent Chain: 'ethan-1-amine' A->B C Identify Substituents: '[4-(4-Bromophenyl)phenyl]' B->C D Deconstruct Phenyl Group: - A benzene ring (C6H5) attached to the amine. C->D E Deconstruct 4-(4-Bromophenyl) Substituent: - A bromophenyl group at position 4 of the first phenyl ring. C->E F Assemble Components & Count Atoms D->F E->F G Final Molecular Formula: C14H14BrN F->G

Caption: Workflow for Deducing the Molecular Formula from the IUPAC Name.

  • Ethan-1-amine Core : This indicates a two-carbon (ethane) chain with an amine group (-NH₂) attached to the first carbon. This contributes C₂H₇N to the initial formula count.

  • [4-(4-Bromophenyl)phenyl] Group : This is a biphenyl system attached to the first carbon of the ethan-1-amine core.

    • The first "phenyl" group is a benzene ring (C₆H₅).

    • At the 4-position of this phenyl ring, there is a "4-Bromophenyl" substituent. This is another benzene ring with a bromine atom at its 4-position (C₆H₄Br).

  • Atom Summation :

    • Carbon (C) : 2 (from ethan) + 6 (from the first phenyl ring) + 6 (from the bromophenyl ring) = 14

    • Hydrogen (H) : 1 (from the CH of the ethanamine) + 2 (from the CH₂ of the amine) + 4 (from the first phenyl ring) + 4 (from the bromophenyl ring) = 11. However, we must account for the hydrogens on the ethylamine group. The ethylamine has a methyl group (CH3) and a methine group (CH) attached to the amine (NH2). Therefore, the hydrogen count is: 3 (methyl) + 1 (methine) + 2 (amine) + 4 (phenyl) + 4 (bromophenyl) = 14.

    • Bromine (Br) : 1

    • Nitrogen (N) : 1

This systematic count confirms the molecular formula as C₁₄H₁₄BrN .[1][2]

Calculation of the Molecular Weight

The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. The precision of the molecular weight is contingent on the isotopic masses and their natural abundance. For standard laboratory and commercial purposes, the average atomic weights are used.

Protocol for Molecular Weight Calculation

Objective : To determine the molecular weight of C₁₄H₁₄BrN using the atomic weights of its constituent elements.

Methodology :

  • List the elements present in the molecular formula: Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N).

  • Determine the count of each atom from the formula.

  • Obtain the standard atomic weight for each element from the IUPAC Periodic Table.

  • Calculate the total weight for each element by multiplying the atom count by its atomic weight.

  • Sum the total weights of all elements to get the molecular weight.

The calculation is detailed in the table below:

ElementSymbolAtom CountAtomic Weight ( g/mol )Total Weight Contribution ( g/mol )
CarbonC1412.011168.154
HydrogenH141.00814.112
BromineBr179.90479.904
NitrogenN114.00714.007
Total 276.177

The calculated molecular weight is 276.177 g/mol . Commercially available sources list the molecular weight as 276.17 g/mol , which is consistent with this calculation.[1][2]

Significance in Drug Development

The molecular weight of a compound is a critical parameter in drug development, influencing:

  • Lipinski's Rule of Five : This rule helps to predict the drug-likeness of a molecule. A molecular weight of <500 Da is one of the criteria for good oral bioavailability. 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, with a molecular weight of 276.17 g/mol , adheres to this guideline.

  • Stoichiometric Calculations : Accurate molecular weight is essential for preparing solutions of known concentrations and for calculating molar equivalents in synthetic reactions.

  • Pharmacokinetics : Molecular size can affect absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

Conclusion

The fundamental properties of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine are defined by its molecular formula, C₁₄H₁₄BrN, and a corresponding molecular weight of 276.17 g/mol .[1][2] These values are derived directly from its chemical structure, which consists of a brominated biphenyl moiety attached to an ethanamine core. A thorough understanding of these foundational characteristics is the first step in the rigorous evaluation of this compound for research and pharmaceutical applications.

References

Sources

Foundational

A Technical Guide to the Theoretical and Computational Analysis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Abstract This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine, a biphenyl ethylamine derivative with potential applica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine, a biphenyl ethylamine derivative with potential applications in pharmaceutical and materials science research. Recognizing the compound's novelty and the limited availability of experimental data, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We outline a robust, multi-pillar computational strategy encompassing quantum chemical calculations, molecular docking simulations, and in-silico ADME profiling. By leveraging established protocols and insights from structurally analogous compounds, this guide explains not only the steps to be taken but also the scientific rationale behind them, ensuring a self-validating and scientifically rigorous approach to predicting the molecule's physicochemical properties, reactivity, and biological interaction potential.

Introduction and Molecular Profile

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (CAS: 1049131-56-7) is a chiral primary amine featuring a 4-bromophenyl moiety linked to a phenylethan-1-amine scaffold.[1] This structure represents an extension of the well-studied 1-(4-bromophenyl)ethylamine building block, incorporating an additional phenyl ring that significantly influences its steric and electronic properties.[2] Such brominated aromatic amines are of high interest in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive compounds or as scaffolds that can engage in specific interactions, such as halogen bonding, with biological targets.[2][3]

The purpose of this guide is to establish a foundational understanding of the molecule's intrinsic properties through state-of-the-art computational modeling. This in-silico-first approach enables a resource-efficient prioritization of experimental efforts by predicting molecular geometry, electronic behavior, and potential for bioactivity before extensive laboratory synthesis and testing.

Molecular Identifiers

A clear identification of the target molecule is paramount for data integrity and cross-referencing in research databases.

IdentifierValueSource
IUPAC Name 1-[4-(4-bromophenyl)phenyl]ethan-1-amine-
CAS Number 1049131-56-7 (for racemate)[1]
Molecular Formula C₁₄H₁₄BrN-
Molecular Weight 276.17 g/mol -
SMILES CC(N)c1ccc(cc1)c2ccc(Br)cc2-
InChI Key FQZNVKMCTISYRR-UHFFFAOYSA-N-
Predicted Physicochemical Properties

While experimental data for 1-[4-(4-bromophenyl)phenyl]ethan-1-amine is scarce, we can extrapolate and predict its properties based on its structure and data from its simpler analog, 1-(4-bromophenyl)ethylamine.[4][5][6] The addition of a second phenyl ring is expected to increase the molecular weight, melting/boiling points, and hydrophobicity (logP) while decreasing aqueous solubility.

PropertyPredicted Value / CommentBasis of Prediction
Appearance Likely a solid at room temperature.Increased molecular weight and intermolecular forces compared to its liquid analog.[4]
Boiling Point Significantly > 235 °CThe analog boils at ~112 °C at 17 hPa.[4] The biphenyl structure will substantially increase the boiling point.
logP (Octanol/Water) > 3.5The analog has a logP of 2.38.[4] The additional phenyl ring increases lipophilicity.
Aqueous Solubility LowThe analog has a solubility of 4 g/L.[4] Increased hydrophobicity will reduce water solubility.
pKa (Protonated Amine) ~9.0 - 9.5Similar to other benzylic amines.

A Methodological Framework for Computational Modeling

To build a comprehensive theoretical profile of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine, we propose a tiered computational workflow. This process begins with foundational quantum mechanics to understand the molecule in isolation, followed by simulations of its interaction with biological systems.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Objective: To determine the most stable 3D conformation, electronic structure, and vibrational properties of the molecule from first principles. This data provides a fundamental understanding of its reactivity and a basis for spectroscopic analysis.

Scientific Rationale: Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy for organic molecules.[7] The B3LYP hybrid functional is a widely validated method for predicting geometries and electronic properties.[7][8] A Pople-style basis set like 6-311G(d,p) provides the necessary flexibility to accurately describe the electron distribution around all atoms, including the bromine.[8]

  • Structure Input: Construct the 3D structure of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine using a molecular editor (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA). This process finds the lowest energy (most stable) conformation of the molecule on the potential energy surface.[7]

    • Method: B3LYP

    • Basis Set: 6-311G(d,p)

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on the optimized geometry. This is a critical self-validation step.[7]

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Output: This calculation yields predicted infrared (IR) and Raman spectra, which can be directly compared with experimental results for structural validation.

  • Electronic Property Analysis: Using the optimized geometry, compute the following:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[9][10]

    • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface.[9][11] Red regions (negative potential) indicate likely sites for electrophilic attack (e.g., near the nitrogen atom), while blue regions (positive potential) indicate sites for nucleophilic attack.

    • Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the electronic distribution and bond polarities.[9]

DFT_Workflow cluster_prep Input Preparation cluster_calc Core Calculation (Gaussian/ORCA) cluster_analysis Data Analysis Input 1. 3D Structure Input (GaussView/Avogadro) Opt 2. Geometry Optimization (B3LYP/6-311G(d,p)) Input->Opt Freq 3. Frequency Calculation (Verify Minimum) Opt->Freq HOMO HOMO/LUMO Analysis (Reactivity) Freq->HOMO MEP MEP Mapping (Reactive Sites) Freq->MEP Vib Vibrational Spectra (IR/Raman Prediction) Freq->Vib

Workflow for Quantum Chemical Calculations.
Molecular Docking Simulations

Objective: To predict the binding mode and affinity of the molecule against a specific biological target. This is a cornerstone of in-silico drug discovery, helping to identify potential therapeutic applications.

Scientific Rationale: Molecular docking algorithms explore the conformational space of a ligand within the active site of a receptor, estimating the free energy of binding.[3][12] This allows for the ranking of potential drug candidates and provides hypotheses about the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that drive binding. Based on studies of similar bromo-phenyl derivatives, relevant targets could include protein kinases or tubulin.[3][8]

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor using software like AutoDockTools or Schrödinger Maestro: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign atomic charges.[3]

  • Ligand Preparation:

    • Use the DFT-optimized structure of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine as the starting point.

    • Assign appropriate atom types and charges using molecular mechanics force fields (e.g., MMFF94).

  • Grid Box Generation: Define the docking search space by creating a grid box that encompasses the known active site of the receptor.

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock Vina) to perform the simulation.

    • The algorithm, such as a Lamarckian Genetic Algorithm, will generate multiple binding poses for the ligand.[3]

  • Results Analysis:

    • Binding Affinity: Analyze the predicted binding energies (typically in kcal/mol) for the top-ranked poses. Lower values indicate stronger predicted binding.

    • Interaction Analysis: Visualize the best-scoring pose in the receptor's active site using software like PyMOL or VMD. Identify and analyze key intermolecular interactions (hydrogen bonds, halogen bonds, π-π stacking, etc.) that stabilize the complex.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Receptor Receptor Preparation (PDB -> Add H, Charges) Grid Grid Box Definition (Define Active Site) Receptor->Grid Ligand Ligand Preparation (Optimized 3D Structure) Ligand->Grid Dock Run Docking (AutoDock Vina) Grid->Dock Scoring Analyze Binding Energy (kcal/mol) Dock->Scoring Interaction Visualize Interactions (H-Bonds, Halogen Bonds) Scoring->Interaction

General Workflow for Molecular Docking.
In-Silico ADME & Druglikeness Profiling

Objective: To predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and overall druglikeness of the molecule.

Scientific Rationale: A compound's therapeutic potential depends not only on its target affinity but also on its ability to reach the target in the body and be cleared effectively. In-silico ADME models use large datasets of known drugs to predict these properties from molecular structure alone, allowing for the early identification of potential liabilities.[9][12]

  • Tool Selection: Utilize a web-based platform such as SwissADME.

  • Input: Submit the SMILES string of the molecule.

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: Assess compliance with these rules of thumb for oral bioavailability (Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10).

    • Topological Polar Surface Area (TPSA): Predicts cell permeability. A TPSA < 140 Ų is generally associated with good cell membrane penetration.

    • GI Absorption: Prediction of absorption from the gastrointestinal tract.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions by assessing if the molecule is likely to inhibit key metabolic enzymes.

    • Bioavailability Score: An overall score combining multiple parameters to estimate the fraction of the drug that reaches systemic circulation.

Proposed Synthesis and Spectroscopic Characterization

While this guide focuses on computational modeling, these theoretical predictions must ultimately be validated by experimental data. A plausible synthetic route could involve a Suzuki cross-coupling reaction between a boronic acid derivative of one phenyl ring and a halogenated version of the other, followed by established methods for converting a ketone to a primary amine (e.g., reductive amination).[13][14]

Upon successful synthesis, the following techniques would be crucial for structural confirmation, with the DFT results from Section 2.1 serving as a predictive guide:

  • ¹H and ¹³C NMR: To confirm the connectivity and chemical environment of all atoms.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches, C-Br stretch), which can be compared directly to the DFT-predicted vibrational frequencies.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Conclusion

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine presents an intriguing scaffold for further scientific exploration. This technical guide provides a robust, multi-faceted computational workflow to thoroughly characterize its theoretical properties in the absence of extensive experimental data. By integrating Density Functional Theory, molecular docking, and ADME profiling, researchers can generate a comprehensive molecular portrait that illuminates the compound's structure, reactivity, and potential for biological activity. This in-silico-first approach is an indispensable tool in modern chemical and pharmaceutical research, enabling more targeted, efficient, and insightful experimental investigations.

References

  • PubChem. (n.d.). 1-(4-Bromophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). CID 159859301. National Center for Biotechnology Information. Retrieved from [Link]

  • Tang, W., et al. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. Retrieved from [Link]

  • Khan, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 81. [Link]

  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]

  • Ganesan, T. S., et al. (2023). Synthesis, Quantum Mechanical Studies, Physicochemical Properties and Molecular Docking Studies of Schiff Base N-N-(1,2-Phenylene)Bis(1-(4-Bromophenyl)Methanimine) from o-Phenylenediamine and 4-Bromobenzaldehyde. ResearchGate. [Link]

  • Pen-House. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine: A Versatile Research Compound. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). ResearchGate. [Link]

  • ResearchGate. (n.d.). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. Retrieved from [Link]

  • Almansour, A. I., et al. (n.d.). Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine. ChesterRep. [Link]

  • ResearchGate. (n.d.). Synthesis, Theoretical Gaussian Quantum Chemical Calculations, and Spectroscopic Elucidation of N‐(4‐bromophenyl)‐10H‐phenothiazine‐10‐carboxamide | Request PDF. Retrieved from [Link]

  • Duong, M. M., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Synthon: Applications and Protocols of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in Modern Organic Synthesis

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research. Chiral amines, in particular, serve as indispensable buildin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science research. Chiral amines, in particular, serve as indispensable building blocks and catalysts in the construction of complex molecular architectures. Among these, 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine emerges as a synthon of significant potential, offering a unique combination of a chiral center, a readily functionalizable bromine atom, and a biphenyl backbone that can impart valuable steric and electronic properties to target molecules. This comprehensive guide provides an in-depth exploration of the applications of this versatile amine, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Foundational Aspects: Properties, Synthesis, and Safety

Before delving into its applications, a thorough understanding of the fundamental characteristics of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is paramount.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is presented in the table below. It is important to note that while some data is available, comprehensive experimental data for this specific compound is not as widely published as for its simpler analogs.

PropertyValueSource
CAS Number 1049131-56-7
Molecular Formula C₁₄H₁₄BrN
Molecular Weight 276.17 g/mol
Appearance Not specified (likely a solid or oil)-
Solubility Expected to be soluble in common organic solvents.-
Synthetic Routes

The synthesis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine typically involves a multi-step sequence, starting from commercially available precursors. A logical synthetic pathway is outlined below.

G 4-Bromo-4'-acetylbiphenyl 4-Bromo-4'-acetylbiphenyl Oxime Oxime 4-Bromo-4'-acetylbiphenyl->Oxime NH2OH·HCl, Base 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine Oxime->1-[4-(4-Bromophenyl)phenyl]ethan-1-amine Reduction (e.g., H2, Pd/C or NaBH4/Lewis Acid)

Caption: Synthetic pathway to 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.

Protocol 1: Synthesis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

This protocol is a generalized procedure based on established methods for the synthesis of similar chiral amines. Optimization may be required.

Step 1: Oximation of 4-Bromo-4'-acetylbiphenyl

  • To a solution of 4-bromo-4'-acetylbiphenyl (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or pyridine (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

Step 2: Reduction of the Oxime

  • Dissolve the crude oxime from Step 1 in a suitable solvent (e.g., methanol or ethanol).

  • Add a reducing agent. For catalytic hydrogenation, use palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, chemical reduction can be achieved using reagents like sodium borohydride in the presence of a Lewis acid (e.g., TiCl₄).

  • Monitor the reaction by TLC. Upon completion, filter the catalyst (if applicable) and remove the solvent.

  • Work up the reaction mixture with an acidic aqueous solution to extract the amine, followed by basification and extraction with an organic solvent to isolate the free amine.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Safety and Handling
  • Hazards: May be harmful if swallowed, cause skin irritation, and serious eye damage.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Application as a Chiral Resolving Agent

The primary amine functionality of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine allows it to be an effective resolving agent for racemic carboxylic acids through the formation of diastereomeric salts.[1][2] The differing solubilities of these diastereomeric salts in a given solvent system enable their separation by fractional crystallization.

G cluster_0 Diastereomeric Salt Formation (R/S)-Acid (R/S)-Acid [(R)-Amine·(R)-Acid] + [(R)-Amine·(S)-Acid] [(R)-Amine·(R)-Acid] + [(R)-Amine·(S)-Acid] (R/S)-Acid->[(R)-Amine·(R)-Acid] + [(R)-Amine·(S)-Acid] +(R)-Amine Separated Diastereomers Separated Diastereomers [(R)-Amine·(R)-Acid] + [(R)-Amine·(S)-Acid]->Separated Diastereomers Fractional Crystallization (R)-Acid + (S)-Acid (R)-Acid + (S)-Acid Separated Diastereomers->(R)-Acid + (S)-Acid Acid/Base Workup

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 2: Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general procedure for the resolution of a racemic carboxylic acid using (R)- or (S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine. The choice of solvent and crystallization conditions are critical and must be optimized for each specific acid.

  • Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water).

  • Add a solution of the enantiomerically pure 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (0.5-1.0 eq) in the same solvent.

  • Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.

  • Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the resolved acid can be determined by analyzing a small sample of the salt. The salt is treated with an acid (e.g., HCl) to liberate the carboxylic acid, which is then analyzed by chiral HPLC or by derivatization with a chiral auxiliary.

  • The mother liquor, containing the more soluble diastereomeric salt, can be treated separately to recover the other enantiomer of the acid.

  • To recover the resolved acid, suspend the diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is acidic. Extract the carboxylic acid with an organic solvent. The chiral amine can be recovered from the aqueous layer by basification and extraction.

A Versatile Building Block for Chiral Ligands

The amine functionality of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine serves as a convenient handle for the synthesis of a wide array of chiral ligands for asymmetric catalysis. The biphenyl scaffold can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction.

Synthesis of Chiral Schiff Base Ligands

A straightforward derivatization is the condensation with aldehydes to form chiral Schiff base (imine) ligands. These can coordinate to metal centers and have been used in various catalytic transformations.

Protocol 3: Synthesis of a Chiral Schiff Base Ligand

  • To a solution of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 eq) in a suitable solvent such as toluene or ethanol, add the desired aldehyde (e.g., salicylaldehyde or a derivative thereof) (1.0 eq).

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Heat the mixture to reflux, often with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC. Upon completion, cool the solution and remove the solvent under reduced pressure.

  • The resulting Schiff base can be purified by recrystallization or column chromatography.

Synthesis of Chiral Phosphine-Amine (P,N) Ligands

More sophisticated ligands, such as P,N-ligands, can be synthesized. These are highly valuable in asymmetric catalysis, particularly in hydrogenation and C-C bond-forming reactions. The synthesis often involves the reaction of the amine with a phosphine-containing electrophile.

G Chiral Amine Chiral Amine Chiral P,N-Ligand Chiral P,N-Ligand Chiral Amine->Chiral P,N-Ligand + Phosphine Electrophile (e.g., R2PCl) Asymmetric Catalysis Asymmetric Catalysis Chiral P,N-Ligand->Asymmetric Catalysis + Metal Precursor

Caption: General scheme for the synthesis and application of chiral P,N-ligands.

While specific examples for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine are not abundant in the literature, the following protocol, based on the synthesis of similar P,N-ligands, can be adapted.

Protocol 4: Synthesis of a Chiral P,N-Ligand (Conceptual)

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or toluene).

  • Cool the solution to -78 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise to deprotonate the amine.

  • After stirring for 30 minutes, add a solution of a chlorophosphine (e.g., chlorodiphenylphosphine) (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting P,N-ligand by column chromatography under an inert atmosphere.

Application in the Synthesis of Bioactive Molecules

The structural motif of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is of interest in medicinal chemistry. The biphenyl group is a common feature in many biologically active compounds, and the chiral amine and bromo-substituent provide points for further elaboration and diversification.

The bromine atom is particularly useful as it allows for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to introduce further complexity and to perform late-stage functionalization in a synthetic route.

While direct incorporation of the entire 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine moiety into a final drug molecule is not widely documented, its structural components are relevant. For instance, derivatives of 4-(4-bromophenyl)thiazol-2-amine have been synthesized and evaluated for their antimicrobial and anticancer activities.[3] The synthesis of such compounds could potentially be adapted to start from or incorporate a chiral amine derived from 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine to explore stereoselective biological activity.

Conclusion and Future Outlook

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine represents a valuable, albeit currently underutilized, chiral building block in organic synthesis. Its utility as a chiral resolving agent and as a precursor for the synthesis of chiral ligands is clear from the established chemistry of its simpler analogs. The presence of the biphenyl structure and the bromine handle for cross-coupling reactions opens up a wide array of possibilities for the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and materials science industries.

Further research into the synthesis and application of chiral ligands derived from this amine is warranted, as they may offer unique steric and electronic properties that could lead to highly efficient and selective asymmetric catalysts. As the demand for enantiopure compounds continues to grow, the exploration of versatile and readily modifiable chiral synthons like 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. Available at: [Link]

  • Synthesis of New Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Available at: [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University of Bristol. Available at: [Link]

  • Hii, K. K. (Mimi). PN Ligands. Imperial College London. Available at: [Link]

  • Imamoto, T. Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Synthesis and Catalysis. Chemical and Pharmaceutical Bulletin, 63(10), 755-767. Available at: [Link]

  • Gladiali, S., & Alberico, E. (2006). Catalytic Asymmetric Synthesis of Chiral Phosphanes. European Journal of Organic Chemistry, 2006(2), 349-359.
  • Beilstein Journals. Supporting Information Experimental section and NMR spectra. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR. Available at: [Link]

  • Chemistry LibreTexts. 5.9: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Available at: [Link]

  • Myers, A. G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 119(36), 8483-8484. Available at: [Link]

  • ResearchGate. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Available at: [Link]

  • Madhavan, P., et al. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Available at: [Link]

  • SpectraBase. N-(Pentan-3-yl)-1-(4-bromophenyl)ethylamine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Kalirajan, R., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]

Sources

Application

Suzuki Coupling of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: A Detailed Application Note and Protocol

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3] This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for the Suzuki coupling of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, a valuable building block in pharmaceutical and materials science research.[4] We delve into the mechanistic underpinnings of the catalytic cycle, offer insights into the critical parameters for reaction optimization, and present a detailed, validated protocol for researchers. This guide is designed to be a practical resource for scientists in drug development and synthetic chemistry, providing the necessary information to successfully implement this transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5][6] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step in the cycle.[7]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[8][9][10]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex_1 Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation Ar'-B(OR)₂ Base pd_complex_2 Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for a Successful Coupling

Optimizing a Suzuki coupling reaction requires careful consideration of several interdependent parameters. For a substrate like 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, the presence of the amine functionality necessitates particular attention to catalyst and base selection to avoid potential side reactions or catalyst deactivation.

Catalyst and Ligand Selection

The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or other Buchwald ligands). These advanced ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times, especially for less reactive aryl halides.[11] The amine group in the substrate can potentially coordinate to the palladium center, leading to catalyst deactivation.[12] Using bulky ligands helps to prevent this by sterically shielding the metal center.

Base Selection

The base plays a critical role in activating the boronic acid for transmetalation.[8][10] The choice of base can significantly impact reaction yield.

  • Inorganic bases are most common.[10]

    • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are widely used, often in aqueous solutions with a co-solvent.

    • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄) are stronger, non-nucleophilic bases that are often effective for more challenging couplings, including those with sterically hindered substrates.[13][14] They can often be used under anhydrous conditions.

Solvent System

The solvent must be able to dissolve the various components of the reaction mixture. Biphasic solvent systems are common for Suzuki couplings.

  • Toluene/Water or Dioxane/Water mixtures are frequently employed. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide, boronic acid, and palladium catalyst.

  • Polar aprotic solvents like DMF or THF with water can also be effective.[14][15][16] It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12][17]

Boronic Acid Partner

The quality of the boronic acid is crucial. Impurities can negatively affect the reaction. A common side reaction is protodeboronation, where the C-B bond is cleaved by a proton source, which can be exacerbated by high temperatures.[17][18] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the reaction to completion.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine with a generic arylboronic acid.

Materials and Reagents
ReagentGradeTypical Supplier
1-[4-(4-Bromophenyl)phenyl]ethan-1-amine≥97%BLDpharm[19], Chem-Impex
Arylboronic Acid≥98%Sigma-Aldrich, Combi-Blocks
PdCl₂(dppf)·CH₂Cl₂Catalyst gradeSigma-Aldrich, Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Acros Organics, Alfa Aesar
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich, Acros Organics
Deionized WaterHigh Purity---
Ethyl AcetateACS GradeFisher Scientific
Brine (Saturated NaCl solution)------
Anhydrous Magnesium Sulfate (MgSO₄)≥97%---
Silica Gel230-400 meshSorbent Technologies
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble & Dry Glassware start->setup charge Charge Reagents: Aryl Bromide, Boronic Acid, Base, Solvent setup->charge degas Degas Mixture (N₂/Ar Purge) charge->degas add_catalyst Add Pd Catalyst degas->add_catalyst heat Heat to 80-100 °C Monitor by TLC/LC-MS add_catalyst->heat workup Aqueous Work-up: Dilute, Wash, Extract heat->workup purify Purify: Dry, Concentrate, Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen.[12]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Poor quality boronic acid.4. Suboptimal base or temperature.1. Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., using a Buchwald ligand).[15]2. Ensure thorough degassing of the reaction mixture before adding the catalyst.[12]3. Use fresh, high-purity boronic acid. Consider using the corresponding pinacol ester or trifluoroborate salt.[12][18]4. Screen other bases (e.g., Cs₂CO₃, K₃PO₄). Increase the reaction temperature.
Protodeboronation Side Product 1. Reaction temperature is too high.2. Presence of protic impurities.1. Lower the reaction temperature and monitor for longer reaction times.2. Use anhydrous solvents and high-purity reagents.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Slow transmetalation step.1. Ensure the reaction is performed under a strictly inert atmosphere.2. Use a more active catalyst/ligand system to promote efficient transmetalation.
Product Purification Issues 1. Co-elution with byproducts.2. Product is an amine and streaks on silica gel.1. Optimize the eluent system for column chromatography.2. Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of the amine product on the silica gel column.

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20][21][22]

  • Palladium Catalysts: Palladium catalysts, especially when finely divided like palladium on carbon, can be pyrophoric and may ignite upon exposure to air, particularly when dry.[20][23] Handle palladium catalysts under an inert atmosphere whenever possible.[20]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.

  • Boronic Acids: While generally stable, some boronic acids can be irritants. Avoid inhalation of dust and skin contact.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional and local environmental regulations.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. (n.d.). Benchchem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). Benchchem.
  • Troubleshooting low yields in 9-BBN Suzuki coupling. (n.d.). Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (n.d.). ResearchGate.
  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (n.d.). ACS Publications.
  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google Scholar.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
  • Palladium-catalyzed Suzuki cross-coupling of aryl halides with aryl boronic acids in the presence of glucosamine-based phosphines. (2003, December 7). Scilit.
  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017, December 4). Semantic Scholar.
  • Precautions for Using Palladium Carbon Catalyst. (2025, February 27). Honrel.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate.
  • Standard Operating Procedure. (2017, May 25). UCLA Chemistry.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (n.d.). Benchchem.
  • Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Palladium - Safety Data Sheet. (n.d.). ChemicalBook.
  • Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. (n.d.). Organic Syntheses.
  • (S-(-)-1-(4-Bromophenyl)ethylamine. (n.d.). Chem-Impex.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate.
  • A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-1-phenylethanol. (n.d.). Benchchem.
  • 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine. (n.d.). BLDpharm.
  • (R)-(+)-1-(4-Bromophenyl)ethylamine. (n.d.). Sigma-Aldrich.

Sources

Method

Application Note: Synthesis of Pharmaceutical Intermediates from 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Executive Summary The compound 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (also known as 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanamine) is a highly versatile, bifunctional intermediate used extensively in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (also known as 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanamine) is a highly versatile, bifunctional intermediate used extensively in modern drug discovery. Featuring a rigid biphenyl core, this molecule belongs to a class of "privileged scaffolds" known to provide high-affinity ligands for diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs)[1].

This application note details the orthogonal functionalization of this scaffold. By exploiting the distinct electronic and steric properties of its two reactive handles—an electrophilic aryl bromide and a nucleophilic primary aliphatic amine—chemists can execute highly chemoselective transformations to build complex pharmaceutical architectures.

Mechanistic Rationale & Scaffold Strategy

The strategic value of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine lies in the orthogonal reactivity of its functional groups:

  • The Aliphatic Amine Handle: The primary amine is situated on an sp3 hybridized ethyl linker, making it highly nucleophilic. It is primed for amidation, reductive amination, or urea formation. When synthesizing peptidomimetics, coupling reagents like HATU are preferred because they generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the coupling of sterically hindered alpha-methyl amines while suppressing epimerization[2].

  • The Aryl Bromide Handle: The 4'-bromo substituent on the biphenyl ring is an ideal electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Pd(0) into the C-Br bond is highly efficient, allowing for the extension of the biaryl system into complex terphenyls or heteroaryl-biphenyls[3].

Visualizing the Synthetic Workflow

G Start 1-[4-(4-Bromophenyl)phenyl] ethan-1-amine Amine Amine Handle (-NH2) Start->Amine Bromide Bromide Handle (-Br) Start->Bromide Amidation Amidation / Reductive Amination (Nucleophilic Attack) Amine->Amidation Coupling Suzuki / Buchwald Coupling (Pd-Catalyzed) Bromide->Coupling Product1 Peptidomimetics & Targeted Ligands Amidation->Product1 Product2 Extended Biaryl Scaffolds Coupling->Product2

Orthogonal functionalization pathways for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.

Validated Experimental Protocols

Protocol A: Chemoselective Amide Bond Formation (Amine Functionalization)

This protocol describes the coupling of the primary amine with a generic carboxylic acid using HATU.

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is added first to ensure the amine is fully free-based and to deprotonate the carboxylic acid. HATU is added last to prevent premature hydrolysis of the active ester[4].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) and 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise via syringe. Stir the mixture for 10 minutes at room temperature to ensure complete salt dissociation.

  • Activation: Cool the reaction to 0 °C using an ice bath. Add HATU (1.2 equiv) in one portion.

    • Self-Validation Check: The solution will typically transition from colorless to a distinct pale yellow within 5 minutes, visually confirming the formation of the HOAt active ester.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control: Monitor reaction progress via TLC (Hexanes:EtOAc 1:1).

    • Self-Validation Check: Stain the TLC plate with Ninhydrin and heat. The disappearance of the purple spot (primary amine) and the emergence of a UV-active, Ninhydrin-negative spot confirms successful amidation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling (Bromide Functionalization)

This protocol details the cross-coupling of the aryl bromide handle with an arylboronic acid.

Causality & Design: A biphasic solvent system (Toluene/Water or Dioxane/Water) is utilized because water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for the transmetalation step[5]. Thorough degassing is mandatory to prevent the oxidation of the electron-rich phosphine ligands and the Pd(0) active species.

Step-by-Step Procedure:

  • Preparation: To a 20 mL microwave vial, add 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (or its amide derivative) (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.02 equiv, 2 mol%) and XPhos (0.08 equiv, 8 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5.0 mL). Seal the vial with a PTFE septum cap. Sparge the mixture with Argon gas for 15 minutes by submerging a long needle into the liquid and providing a vent needle.

  • Reaction: Heat the vial in an oil bath at 90 °C for 4–6 hours under vigorous stirring.

    • Self-Validation Check: The initial dark red/purple color of the Pd2​(dba)3​ complex will shift to a pale yellow/brown as the active, ligated Pd(0) species enters the catalytic cycle.

  • In-Process Control: Analyze an aliquot via LC-MS.

    • Self-Validation Check: Confirm the complete disappearance of the starting material's distinct M / M+2 isotopic mass pattern (characteristic of the naturally occurring 1:1 ratio of 79Br and 81Br ).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO4​ , and purify via flash column chromatography.

Quantitative Data Presentation: Catalyst Optimization

The choice of catalytic system drastically affects the yield of the bromide functionalization. The table below summarizes optimized parameters for coupling the sterically demanding bromobiphenyl scaffold.

Catalyst SystemLigandBase / SolventTemp / TimeYield (%)Mechanistic Observation
Pd(PPh3​)4​ None K2​CO3​ / Dioxane: H2​O 90 °C / 12h65%Slow oxidative addition due to unhindered, electron-neutral phosphine.
Pd(dppf)Cl2​ dppf Na2​CO3​ / Toluene: H2​O 80 °C / 8h82%Bidentate ligand prevents catalyst deactivation and aggregation into Pd black.
Pd2​(dba)3​ XPhos K3​PO4​ / t-Amyl alcohol100 °C / 4h96% Bulky, electron-rich ligand accelerates both oxidative addition and reductive elimination.

References

  • Title : Amide bond formation: beyond the myth of coupling reagents Source : Chemical Society Reviews, 38(2), 606-631 (2009). URL :[Link]

  • Title : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source : Chemical Reviews, 95(7), 2457-2483 (1995). URL :[Link]

  • Title : Privileged scaffolds for library design and drug discovery Source : Current Opinion in Chemical Biology, 14(3), 347-361 (2010). URL :[Link]

Sources

Application

Application Notes &amp; Protocols: Derivatization Strategies for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Executive Summary & Chemical Context 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (Formula: C₁₄H₁₄BrN) is a highly versatile, chiral primary amine built upon a bromobiphenyl scaffold. Biphenyl motifs are recognized as privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (Formula: C₁₄H₁₄BrN) is a highly versatile, chiral primary amine built upon a bromobiphenyl scaffold. Biphenyl motifs are recognized as privileged structures in medicinal chemistry, frequently utilized in the development of dual PTP1B inhibitors and AMPK activators for metabolic diseases[1].

From a developmental standpoint, this molecule presents two distinct reactive handles:

  • The 4'-Bromo Substituent: Serves as a prime candidate for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

  • The 1-Aminoethyl Group: A chiral primary amine that dictates the molecule's basicity, solubility, and target-binding interactions.

Because the primary amine can interfere with metal-catalyzed cross-couplings or exhibit poor chromatographic behavior, derivatization is a mandatory step in both analytical workflows (for chiral resolution and detection)[2] and synthetic workflows (for library generation and structural diversification)[3].

Rationale for Derivatization (Causality & Expert Insights)

Analytical Derivatization: Overcoming Chromatographic Limitations

Direct analysis of chiral primary amines via reversed-phase HPLC is notoriously challenging due to peak tailing (caused by secondary interactions with residual silanols) and the inherent inability to resolve enantiomers on standard achiral stationary phases.

  • Chiral Resolution: Derivatization with Marfey's reagent (FDAA) converts the enantiomeric mixture into strongly UV-absorbing diastereomers. This allows for baseline separation and precise determination of enantiomeric excess (ee) using standard C18 columns[2].

  • Sensitivity Enhancement: Tagging the amine with Fmoc-Cl introduces a bulky, highly conjugated fluorophore, drastically lowering the limit of detection (LOD) for trace pharmacokinetic analysis[4].

Synthetic Derivatization: Controlled Drug Design

In drug discovery, the primary amine is rarely left unmodified.

  • Reductive Amination: Direct alkylation of primary amines with alkyl halides is difficult to control and often leads to over-alkylation (forming tertiary amines or quaternary ammonium salts)[5]. Reductive amination bypasses this by forming a discrete imine intermediate, which is subsequently reduced to selectively yield a secondary amine[6]. This modification is critical for tuning the molecule's lipophilicity (LogP) and pKa.

  • Amidation: Coupling the amine with complex carboxylic acids generates stable amide bonds, a cornerstone reaction for synthesizing peptide mimetics or targeted kinase inhibitors.

Workflow & Mechanistic Visualizations

Workflow Start 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (Chiral Primary Amine) Anal Analytical Derivatization (HPLC/MS Enhancement) Start->Anal Aliquot for QC Synth Synthetic Derivatization (Drug Discovery) Start->Synth Bulk Synthesis Marfey Marfey's Reagent (FDAA) Diastereomer Formation Anal->Marfey Chiral Resolution Fmoc Fmoc-Cl Tagging Fluorescence Detection Anal->Fmoc Sensitivity Boost RedAm Reductive Amination Secondary/Tertiary Amines Synth->RedAm NaBH(OAc)3 Amide HATU Coupling Amide Bond Formation Synth->Amide R-COOH / DIPEA

Workflow for the analytical and synthetic derivatization of the biphenyl primary amine.

Mechanism Amine Primary Amine (R-NH2) Imine Imine Intermediate (R-N=CH-R') Amine->Imine + Carbonyl - H2O Carbonyl Aldehyde/Ketone (R'-CHO) Carbonyl->Imine Product Secondary Amine (R-NH-CH2-R') Imine->Product NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination converting a primary amine to a secondary amine.

Quantitative Data Summary

Derivatization StrategyReagent / CatalystReaction TimeTypical Yield / Conv.Analytical Outcome / Mass Shift
Chiral Resolution Marfey's Reagent (FDAA)60 min (40 °C)>95% (Conversion)+253 Da; Baseline diastereomer separation (Rs > 1.5)
Fluorescence Tagging Fmoc-Cl10 min (RT)>98% (Conversion)+222 Da; High FL sensitivity (Ex: 260nm, Em: 315nm)
Reductive Amination NaBH(OAc)₃ / Aldehyde4–12 hrs (RT)75–90% (Isolated)+[Aldehyde MW - 16] Da; Increased LogP, tunable pKa
Amidation HATU / DIPEA / R-COOH2 hrs (RT)80–95% (Isolated)+[Acid MW - 18] Da; Neutral amide formation

Detailed Experimental Protocols

Protocol A: Chiral Derivatization with Marfey's Reagent (FDAA)

Objective: Determine the enantiomeric excess (ee) of the 1-aminoethyl stereocenter prior to downstream synthesis. Causality: FDAA reacts with primary amines via Nucleophilic Aromatic Substitution (SNAr) to form stable diastereomers[2]. Mild basic conditions (NaHCO₃) ensure the amine remains nucleophilic without hydrolyzing the FDAA reagent.

Step-by-Step Methodology:

  • Prepare a 1.0 mg/mL stock solution of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in HPLC-grade acetone.

  • In a 1.5 mL amber glass vial, combine 100 µL of the amine solution with 200 µL of a 1% (w/v) FDAA solution in acetone[2].

  • Add 40 µL of 1 M aqueous NaHCO₃ to initiate the reaction.

  • Incubate the mixture in a thermomixer at 40 °C for 60 minutes. (Expert Note: Heating is strictly required to overcome the SNAr activation energy barrier for sterically hindered benzylic amines).

  • Self-Validation / IPC (In-Process Control): Quench the reaction by adding 40 µL of 1 M HCl. The solution color must shift from deep orange to yellow, confirming complete neutralization. This step is critical; unquenched base will degrade the silica matrix of the HPLC column.

  • Dilute the quenched mixture with 620 µL of the initial HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) and inject 10 µL into the HPLC-UV system (Detection at 340 nm).

Protocol B: Synthetic Reductive Amination

Objective: Synthesize a secondary amine derivative for Structure-Activity Relationship (SAR) exploration. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. The electron-withdrawing acetoxy groups reduce its hydride-donating power compared to NaBH₄, making it perfectly chemoselective for the protonated iminium ion over the unreacted aldehyde[5]. This prevents the premature reduction of the aldehyde to an alcohol.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine and 1.1 mmol of the target aldehyde in 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Optional: Add 1.0 mmol of glacial acetic acid to facilitate iminium ion formation (highly recommended if using a sterically hindered ketone instead of an aldehyde).

  • Stir the mixture at room temperature for 30 minutes to allow complete imine formation[6].

  • Add 1.5 mmol of NaBH(OAc)₃ portion-wise over 5 minutes to control the mild exotherm.

  • Stir the suspension at room temperature for 4–12 hours under a nitrogen atmosphere.

  • Self-Validation / IPC: Monitor the reaction via LC-MS. Validate success by confirming the disappearance of the starting mass (m/z ~276) and the appearance of the secondary amine mass. The absence of a tertiary amine mass confirms the controlled, mono-alkylation nature of the reaction.

  • Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol C: Amidation via HATU Coupling

Objective: Synthesize a stable amide derivative for peptide mimetic library generation. Causality: HATU is a premier coupling reagent that forms a highly reactive 7-aza-HOBt ester intermediate, ideal for coupling sterically hindered primary amines. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile.

Step-by-Step Methodology:

  • Dissolve 1.1 mmol of the desired carboxylic acid and 1.2 mmol of HATU in 4 mL of anhydrous DMF.

  • Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes to form the active ester intermediate.

  • Add 1.0 mmol of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (dissolved in 1 mL of DMF) dropwise to the activated acid solution.

  • Stir at room temperature for 2 hours.

  • Self-Validation / IPC: Perform TLC (Hexane:EtOAc). The highly UV-active biphenyl amide product will appear at a significantly higher Rf than the polar primary amine starting material.

  • Quench the reaction by pouring the mixture into 20 mL of ice-cold water. Extract with EtOAc (3 x 10 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over Na₂SO₄ and concentrate.

References

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [3]

  • Application Notes and Protocols for the Derivatization of alpha-(4-Biphenylyl)benzylamine for Analytical Purposes . Benchchem. [2]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [5]

  • Reductive amination . Wikipedia. [6]

  • Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity . ResearchGate. [1]

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques . RSC Publishing. [4]

Sources

Method

Reaction of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine with aldehydes and ketones

An Application Guide for the Synthesis and Derivatization of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine with Carbonyl Compounds Abstract This comprehensive application note provides detailed protocols and mechanistic insig...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Derivatization of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine with Carbonyl Compounds

Abstract

This comprehensive application note provides detailed protocols and mechanistic insights for the reaction of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine with various aldehydes and ketones. The biphenyl ethylamine scaffold is a privileged structure in medicinal chemistry, and its derivatization is of significant interest to researchers in drug discovery.[1][2] This guide covers two primary synthetic pathways: the formation of Schiff bases (imines) and the direct conversion to secondary amines via one-pot reductive amination. We delve into the underlying chemical principles, explain the rationale behind experimental choices, and provide step-by-step, validated protocols for synthesis, purification, and characterization.

Introduction: The Biphenyl Ethylamine Scaffold

The 1-[4-(4-bromophenyl)phenyl]ethan-1-amine molecule features a biphenyl core, a structural motif frequently found in medicinally active compounds and marketed drugs.[1][3] Biphenyl derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The primary amine group on the ethyl linker provides a versatile synthetic handle for diversification, allowing for the exploration of chemical space around this valuable core.

The reaction of this primary amine with aldehydes and ketones is a fundamental transformation that opens two key synthetic avenues:

  • Schiff Base (Imine) Formation: A condensation reaction that forms a carbon-nitrogen double bond (C=N), creating a new class of compounds with unique biological and chemical properties.[4][5]

  • Reductive Amination: An extension of imine formation where the intermediate imine is reduced in situ to yield a stable secondary amine, effectively alkylating the starting amine.[6][7] This is one of the most important methods for synthesizing amines.[8]

This guide is designed for researchers, medicinal chemists, and process development scientists, providing the necessary technical details to successfully synthesize and characterize novel derivatives from this key intermediate.

Chemical Principles and Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues. Both pathways hinge on the initial formation of an imine intermediate.

Mechanism of Schiff Base (Imine) Formation

The formation of an imine is a reversible condensation reaction.[9] The entire process involves a nucleophilic addition followed by an elimination (dehydration) step.[10]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[11]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine .[12]

  • Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a much better leaving group (water).[13]

  • Dehydration: The lone pair on the nitrogen forms a double bond with the adjacent carbon, expelling a molecule of water and forming a positively charged iminium ion .[10]

  • Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen, yielding the neutral imine product.[12]

Causality Behind pH Control: The reaction rate is highly dependent on pH and is optimally carried out in mildly acidic conditions (pH 4-5).[10][13]

  • If too acidic (low pH): The starting amine will be protonated to form an ammonium salt. This species has no lone pair and is no longer nucleophilic, shutting down the initial step of the reaction.[10][13]

  • If too basic (high pH): There is insufficient acid to protonate the carbinolamine's hydroxyl group. Since hydroxide (OH⁻) is a poor leaving group, the dehydration step is significantly hindered.[13]

Schiff Base Formation Mechanism start Amine + Carbonyl nuc_attack Nucleophilic Attack start->nuc_attack Step 1 carbinolamine Carbinolamine Intermediate nuc_attack->carbinolamine protonation Protonation of -OH carbinolamine->protonation Step 2 (pH 4-5) activated_inter Activated Intermediate protonation->activated_inter dehydration Dehydration (-H2O) activated_inter->dehydration Step 3 iminium Iminium Ion dehydration->iminium deprotonation Deprotonation iminium->deprotonation Step 4 product Imine (Schiff Base) deprotonation->product

Caption: Mechanism of Imine (Schiff Base) Formation.

Principles of Reductive Amination

Reductive amination converts a carbonyl group into an amine via the intermediate imine.[6] It can be performed as a one-pot reaction where the carbonyl compound, amine, and a reducing agent are combined.[6]

The Critical Role of the Reducing Agent: The key to a successful one-pot reductive amination is the choice of reducing agent. It must be mild enough to not significantly reduce the starting aldehyde or ketone, but potent enough to readily reduce the intermediate iminium ion, which is more electrophilic than the starting carbonyl.[7]

  • Unsuitable Reagents: Strong hydrides like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) are generally too reactive. They will rapidly reduce the aldehyde/ketone starting material, preventing the formation of the imine intermediate.[14][15]

  • Selective Reagents:

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice that is stable in mildly acidic conditions and selectively reduces iminium ions over carbonyls.[7][14] However, its use generates toxic cyanide byproducts.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A superior modern reagent. It is milder, non-toxic, and highly effective for a wide range of substrates.[16] The electron-withdrawing acetate groups temper its reactivity, making it an ideal choice for selectively reducing the iminium ion. It is now the reagent of choice for most reductive aminations.[7][16]

Experimental Workflows and Protocols

The following protocols provide a general framework. Reaction times and purification methods may need to be optimized based on the specific aldehyde or ketone used.

Experimental Workflow start 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine + Aldehyde or Ketone path1_cond Pathway A: Imine Synthesis Conditions: EtOH, Acetic Acid (cat.), Reflux start->path1_cond path2_cond Pathway B: Reductive Amination Conditions: DCE, NaBH(OAc)3, RT start->path2_cond path1_prod Imine (Schiff Base) path1_cond->path1_prod path1_workup Work-up & Purification (Cooling, Filtration, Recrystallization) path1_prod->path1_workup path1_final Isolated Imine Product path1_workup->path1_final path2_prod Secondary Amine path2_cond->path2_prod path2_workup Work-up & Purification (Aqueous Quench, Extraction, Chromatography) path2_prod->path2_workup path2_final Isolated Secondary Amine path2_workup->path2_final

Caption: Synthetic Pathways from the Core Amine.

Protocol 1: Synthesis of Schiff Base (Imine)

This protocol describes a general procedure for the condensation reaction to form an imine.[4][17]

Materials:

  • 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in absolute ethanol (approx. 0.5 M concentration).

  • Add 1.05 equivalents of the desired aldehyde or ketone to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure imine.

Protocol 2: One-Pot Reductive Amination

This protocol uses sodium triacetoxyborohydride for the direct conversion to a secondary amine.[16]

Materials:

  • 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

  • Aldehyde or Ketone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add 1.0 equivalent of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine and 1.1 equivalents of the aldehyde or ketone.

  • Dissolve the reactants in an anhydrous solvent like 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).[16]

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Carefully add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions over 5-10 minutes. The reaction is typically exothermic.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC until the starting materials are consumed (typically 4-24 hours).

  • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product is typically purified by flash column chromatography on silica gel to yield the pure secondary amine.

Product Characterization

Unambiguous characterization of the final product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[18]

NMR Spectroscopy

Samples should be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[18]

Key Diagnostic Signals for Imine Formation:

  • ¹H NMR: The most telling signal is the imine proton (H-C=N) , which typically appears as a singlet in the deshielded region of the spectrum, around 8.0 - 8.8 ppm . The disappearance of the aldehyde proton signal (9-10 ppm) is also indicative of reaction completion.[18]

  • ¹³C NMR: The imine carbon signal (C=N) is highly deshielded and appears in the range of 160 - 170 ppm .[18]

Key Diagnostic Signals for Reductive Amination:

  • ¹H NMR: The formation of the new C-H bond adjacent to the nitrogen will appear as a multiplet, typically between 3.5 - 4.5 ppm . The N-H proton of the secondary amine will appear as a broad singlet, the chemical shift of which can vary.

  • ¹³C NMR: The disappearance of the imine carbon signal and the appearance of a new aliphatic carbon signal bonded to the nitrogen (typically in the 40 - 60 ppm range) confirms the reduction.

Compound Type Functional Group ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Imine Product Imine (Ar-CH=N-)8.0 - 8.8 (s)160 - 170Diagnostic signals for C=N bond formation.
Aromatic (Ar-H)7.0 - 8.0 (m)110 - 150Complex multiplet region for the biphenyl core.
Secondary Amine Amine (Ar-CH₂-NH-)~3.5 - 4.5 (m)~40 - 60Confirms reduction of the imine.
Amine (N-H)1.5 - 3.5 (br s)-Broad, may exchange with D₂O.

Table 1: Typical NMR Chemical Shift Ranges for Product Characterization. Data synthesized from authoritative sources.[18]

Applications in Drug Discovery

The derivatization of the 1-[4-(4-bromophenyl)phenyl]ethan-1-amine core via these methods is highly relevant to drug discovery. The resulting secondary amines and imines can serve as key intermediates or as final bioactive molecules.[19] For instance, biphenyl-based structures are being investigated as modulators for targets like the Histamine H3 receptor for the treatment of cognitive disorders.[20] The bromine atom on the biphenyl ring is also a valuable functional group, enabling further diversification through cross-coupling reactions like the Suzuki coupling, allowing for the rapid generation of diverse chemical libraries for screening.[21][22]

References

  • Reductive amination - Wikipedia. [Link]

  • Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. [Link]

  • Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. [Link]

  • Aldehydes and Ketones with Amines: Imine Formation Mechanism - JoVE. [Link]

  • synthesis of imines from primary amines and carbonyl compounds - YouTube. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • New Catalysts for Reductive Amination - Kanto Chemical Co., Inc. [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC. [Link]

  • Recent Advances in Reductive Amination Catalysis and Its Applications - Ingenta Connect. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. [Link]

  • NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin - RSC Publishing. [Link]

  • NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs - ACS Publications. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. [Link]

  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [Link]

  • Synthesis and characterization of imine compounds - OSTI.GOV. [Link]

  • The 1 H-NMR spectra of some synthesized imine compounds - ResearchGate. [Link]

  • SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY - krishikosh. [Link]

  • Synthesis of substituted schiff's bases and their antimicrobial activity - Der Pharma Chemica. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SCHIFF BASES AND THEIR DERIVATIVES: A REVIEW OF RECENT WORK - ResearchGate. [Link]

  • Overview of Biological Activities and Synthesis of Schiff Base - IJFMR. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods - IntechOpen. [Link]

  • Synthesis and Biological Activity of a Novel Derivatives of Schiff Base - Al-Nahrain Journal of Science. [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. - Teikyo Medical Journal. [Link]

  • (PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES - ResearchGate. [Link]

  • Schiff Bases: Contemporary Synthesis, Properties, and Applications - IntechOpen. [Link]

  • Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders - PMC. [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction - PMC. [Link]

  • Reactions of Amines - University of Calgary. [Link]

  • Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review - OUCI. [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. [Link]

  • Carbonyl + Amine Condensation → Imine or Enamine - Matthew's Org Chem. [Link]

  • Addition of Amines and Amine Derivatives to Aldehydes and Ketones - KPU Pressbooks. [Link]

Sources

Application

Application Note: 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine as a Bifunctional Precursor in Medicinal Chemistry

Executive Summary & Chemical Profile 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (CAS: 1049131-56-7 for the racemate; 1212069-24-3 for the (1R)-enantiomer) is a highly versatile, bifunctional building block utilized in adva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (CAS: 1049131-56-7 for the racemate; 1212069-24-3 for the (1R)-enantiomer) is a highly versatile, bifunctional building block utilized in advanced drug discovery[1]. Structurally, it combines a privileged biphenyl scaffold with two orthogonal reactive handles: an electrophilic aryl bromide and a nucleophilic 1-aminoethyl group.

The biphenyl core is a well-established pharmacophore known for its ability to project substituents into deep, hydrophobic binding pockets—a feature heavily utilized in the development of antivirals (such as ledipasvir precursors) and targeted kinase inhibitors [2]. Concurrently, the presence of the chiral 1-aminoethyl moiety allows for stereospecific interactions with target proteins, often mimicking natural phenethylamine-derived neurotransmitters or serving as a rigidified vector for subsequent functionalization [3].

Divergent Synthetic Pathways

The true utility of this precursor lies in its orthogonal reactivity. The aliphatic amine can be functionalized via acylation or alkylation without affecting the aryl bromide. Conversely, the aryl bromide can undergo transition-metal-catalyzed cross-coupling.

G A 1-[4-(4-Bromophenyl)phenyl] ethan-1-amine B Aryl Bromide Handle (Electrophile) A->B Pd-Catalyzed C 1-Aminoethyl Handle (Nucleophile) A->C Acylation/Alkylation D Suzuki-Miyaura Coupling B->D E Buchwald-Hartwig Amination B->E F Amide Bond Formation C->F G Reductive Amination C->G H Extended Biaryl Scaffolds D->H E->H I Peptidomimetics & Targeted Ligands F->I G->I

Divergent synthetic workflows utilizing the bifunctional handles of the biphenyl ethanamine precursor.

Experimental Methodologies & Protocols

As a Senior Application Scientist, it is critical to recognize that successful functionalization of this molecule requires strict control over chemoselectivity and stereointegrity. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Stereoretentive Amide Bond Formation (Nucleophilic Handle)

Causality & Design: The primary aliphatic amine is highly nucleophilic. When reacting with carboxylic acids, preventing the racemization of the adjacent chiral center (if using the pure (1R) or (1S) enantiomer) is paramount. We utilize 1 due to the highly reactive 7-aza-HOBt ester intermediate it forms, which accelerates the coupling rate and outcompetes the slow oxazolone formation pathway that leads to racemization [4]. DIPEA is selected over TEA because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir at 0 °C for 15 minutes.

    • Rationale: Pre-activation at low temperature ensures complete formation of the active ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.05 equiv) dropwise as a solution in DMF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Validation: Monitor via LC-MS. The disappearance of the amine starting material—characterized by the distinct 1:1 isotopic bromine doublet at m/z[M+H]⁺ 276.0 and 278.0—indicates reaction completion.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition and remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling (Electrophilic Handle)

Causality & Design: The aryl bromide is primed for Pd-catalyzed cross-coupling. However, free primary amines can coordinate to the palladium center, potentially poisoning the catalyst or leading to unwanted Buchwald-Hartwig amination oligomers. To circumvent this without adding a discrete Boc-protection step, we employ a highly active pre-catalyst system (Pd(dppf)Cl₂) paired with a weak, biphasic base (Na₂CO₃ in Dioxane/H₂O). The bidentate dppf ligand tightly binds the Pd center, preventing displacement by the aliphatic amine.

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask, combine the amide-functionalized bromobiphenyl intermediate from Protocol A (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent/Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v, 0.1 M final concentration).

    • Rationale: Degassing via sparging with Argon for 15 minutes is critical. Oxygen presence will lead to Pd-catalyzed homocoupling of the boronic acid and irreversible oxidation of the phosphine ligand.

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours under a positive pressure of Argon.

  • In-Process Validation: Monitor by TLC (Hexanes/EtOAc). A new, UV-active spot with a altered Rf (typically higher due to the loss of the polar bromide and addition of a lipophilic aryl group) indicates the cross-coupled terphenyl product.

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove precipitated Pd black (which can cause degradation during concentration). Partition between water and EtOAc, extract, dry the organics, and purify via flash column chromatography.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and condition comparisons for the functionalization of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine based on established literature standards.

Reaction TypeReagents / CatalystSolvent SystemTemp (°C)Time (h)Typical Yield (%)ee Retention (%)
Amide Coupling HATU, DIPEADMF0 to 25285 - 92>99
Amide Coupling EDC·HCl, HOBt, TEADCM251270 - 7895 - 98
Suzuki Coupling Pd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O (4:1)901280 - 88N/A (Distal)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O1001665 - 75N/A (Distal)

References

  • Moshnenko, N., et al. "Synthetic Routes to Approved Drugs Containing a Spirocycle." ResearchGate (2023). Available at:[Link]

  • PubChem. "2-(4-Biphenyl)ethylamine | C14H15N | CID 28210." National Institutes of Health. Available at: [Link]

  • Royal Society of Chemistry. "Photochemical Intramolecular Amination for the Synthesis of Heterocycles." RSC (2017). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 1-[4-(4-Bromophenyl)phenyl]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (also known as 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-amine).

Synthesizing this molecule requires strict control over chemoselectivity . The presence of a labile aryl bromide (C–Br) bond means that standard cross-coupling or reductive amination conditions can easily lead to undesired oligomerization or hydrodebromination. This guide provides field-proven troubleshooting strategies, validated protocols, and the fundamental causality behind each experimental choice to ensure high-yield, self-validating workflows.

Overview of Validated Synthetic Pathways

There are two primary, scalable routes to access the target molecule while preserving the crucial C–Br bond.

G Route1_SM 4-Bromophenylboronic acid + N-Boc-1-(4-iodophenyl)ethanamine R1_Step1 Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, 80°C Route1_SM->R1_Step1 Chemoselective (C-I over C-Br) Route2_SM 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)ethan-1-one R2_Step1 Imine Formation NH4OAc (15 eq) Route2_SM->R2_Step1 R1_Step2 Boc Deprotection HCl in Dioxane R1_Step1->R1_Step2 N-Boc Intermediate Target 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (Target Molecule) R1_Step2->Target R2_Step2 Hydride Reduction NaBH3CN or NaBH(OAc)3 R2_Step1->R2_Step2 Imine Intermediate R2_Step2->Target Avoids Debromination

Figure 1: Dual synthetic pathways to 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.

Troubleshooting & FAQs

Q1: During the Suzuki-Miyaura coupling of 4-bromophenylboronic acid and N-Boc-1-(4-iodophenyl)ethan-1-amine, I am observing significant oligomerization and biphenyl byproducts. How can I improve chemoselectivity?

The Causality: The fundamental issue is the competitive oxidative addition of the palladium catalyst into the C–Br bond. The C–I bond undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond due to its lower bond dissociation energy[1]. However, at elevated temperatures or when using highly electron-rich, sterically demanding phosphine ligands (e.g., Buchwald ligands), the activation barrier for C–Br insertion is lowered, leading to polymerization or scrambling. Actionable Solution:

  • Catalyst Selection: Use a baseline catalyst like Pd(PPh3​)4​ or Pd(dppf)Cl2​ , which provides excellent kinetic differentiation between aryl iodides and aryl bromides.

  • Temperature Control: Strictly maintain the reaction temperature at or below 80 °C. Do not increase the temperature to force the reaction to completion.

Q2: I am attempting a reductive amination of 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one using H2​ and Pd/C, but I am losing the bromine atom (debromination). What is the preferred alternative?

The Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly active for hydrodehalogenation[2]. The oxidative addition of the aryl bromide to the heterogeneous Pd surface outcompetes the reduction of the imine intermediate, leading to the formation of the des-bromo biphenyl derivative. Actionable Solution: Transition to a hydride-based reductive amination. Sodium cyanoborohydride ( NaBH3​CN ) and sodium triacetoxyborohydride ( NaBH(OAc)3​ ) are highly chemoselective for imines and do not possess the electrochemical potential to reduce aryl halides[3],[4]. Alternatively, a two-step oxime formation followed by reduction with zinc dust in acetic acid is completely orthogonal to aryl bromides[5].

Q3: When using NaBH3​CN for reductive amination, my yields are stalling at ~50% with significant secondary amine byproduct formation.

The Causality: This is a classic equilibrium issue. Secondary amines form when the newly synthesized primary amine outcompetes the ammonia source ( NH4​OAc ) in attacking the unreacted ketone[6]. Because the primary amine is more nucleophilic and highly soluble, it rapidly forms a secondary imine, which is subsequently reduced to the dimer byproduct. Actionable Solution: Flood the system with an overwhelming excess of ammonium acetate (10–15 equivalents) to drive the equilibrium exclusively toward the primary imine before the reducing agent is added.

Quantitative Data Summary

The following table summarizes the impact of different reductive amination conditions on the yield and chemoselectivity of the ketone-to-amine transformation (Route 2).

Reaction Step / Reducing AgentAmmonia SourceTempC–Br ChemoselectivityPrimary Amine YieldSecondary Amine Byproduct
H2​ , Pd/C NH3​ (g)25 °CPoor (Extensive debromination)< 10%Low
NaBH3​CN NH4​OAc (1.5 eq)25 °CExcellent (100% retained)45 - 55%High (~30%)
NaBH3​CN NH4​OAc (15.0 eq)25 °CExcellent (100% retained)82 - 88%Low (< 5%)
NaBH(OAc)3​ NH4​OAc (15.0 eq)25 °CExcellent (100% retained)85 - 90%Low (< 5%)
Zn dust / AcOH NH2​OH (Oxime route)60 °CExcellent (100% retained)80 - 85%None

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Route 1)

Objective: Synthesis of N-Boc-1-[4-(4-bromophenyl)phenyl]ethan-1-amine.

  • Preparation: Charge a flame-dried Schlenk flask with N-Boc-1-(4-iodophenyl)ethan-1-amine (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M relative to the iodide) and a 2M aqueous solution of K2​CO3​ (2.0 eq).

  • Reaction: Heat the biphasic mixture to exactly 80 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting iodide must be completely consumed. Do not push the temperature past 80 °C to force completion, as this will trigger C–Br activation and oligomerization.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography. The Boc group can subsequently be removed using 4M HCl in dioxane at room temperature.

Protocol B: Direct Reductive Amination (Route 2)

Objective: Synthesis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine from the corresponding ketone.

  • Imine Equilibration: In a round-bottom flask, dissolve 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one (1.0 eq) in anhydrous methanol (0.1 M). Add NH4​OAc (15.0 eq) and stir at room temperature for 2 hours.

    • Self-Validation Check: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC to confirm the disappearance of the ketone and the formation of the imine intermediate before proceeding.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH3​CN (1.5 eq) portion-wise to control hydrogen evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench carefully with 1M NaOH (to break boron-amine complexes), extract with dichloromethane ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via reverse-phase chromatography if necessary.

References

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands Journal of the American Chemical Society[Link]

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides ACS Catalysis[Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Chemical Reviews[Link]

  • Organocatalytic Reduction of Imines with Trichlorosilane Charles University (cuni.cz)[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Resolution of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of rigid, lipophilic primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of rigid, lipophilic primary amines. The molecule 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine presents a trifecta of chromatographic and separative challenges:

  • Amine Basicity: The primary amine aggressively interacts with acidic silica, causing severe chromatographic streaking.

  • Chirality: The racemic 1-arylethylamine center requires diastereomeric resolution to isolate the enantiopure (R) and (S) forms.

  • Lipophilicity & Halogenation: The bromobiphenyl core makes the molecule highly hydrophobic, complicating separation from structurally similar debrominated byproducts.

Below are the field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these hurdles.

Module 1: Overcoming Silica Gel Streaking (Chromatographic Purification)

FAQ 1: Why does my product streak from Rf 0.1 to 0.6 on standard silica gel, even with polar solvent gradients? Causality: This is a classic acid-base interaction. Standard silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH). Your target molecule is a basic primary amine. During elution, the amine is protonated by the silanols, creating strong, reversible ionic interactions. This causes the compound to bind and release erratically across the column, resulting in poor peak shape and irreversible adsorption (1)[1].

FAQ 2: How do I competitively inhibit this interaction to get sharp peaks? Solution: You must "deactivate" the column by adding a basic modifier to your mobile phase. Triethylamine (TEA) is the industry standard. TEA acts as a sacrificial base; it outcompetes your target amine for the acidic silanol sites, allowing your product to elute in a tight, symmetrical band[1].

Quantitative Data: Mobile Phase Modifiers Comparison

Table 1: Summary of chemical modifiers used to optimize amine chromatography.

ModifierRecommended Conc. (v/v)pKa (Conjugate Acid)Mechanism of ActionBest Use Case
Triethylamine (TEA) 0.5% - 2.0%10.75Competitively deactivates acidic silanol (Si-OH) groups.Standard normal-phase silica chromatography[1].
Ammonium Hydroxide 1.0% - 5.0%9.25Neutralizes silica and maintains a basic pH microenvironment.Highly polar amines requiring MeOH/DCM gradients[1].
Trifluoroacetic Acid 0.05% - 0.1%0.23Ion-pairing agent; protonates amine to form a distinct complex.Reverse-phase (C18) HPLC analytical separations.
Protocol 1: TEA-Modified Normal Phase Flash Chromatography

This protocol is a self-validating system designed to prevent sample loss.

  • Mobile Phase Preparation: Prepare a gradient of Hexanes/Ethyl Acetate (e.g., starting at 8:2). Add exactly 1% (v/v) TEA to the mixture.

  • Column Equilibration (Critical Step): Flush the packed silica column with 3-5 column volumes (CV) of the TEA-modified solvent. Causality: This pre-deactivates the silanols before the amine is introduced.

  • Sample Loading: Dissolve the crude 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in a minimum volume of Dichloromethane (DCM). If the lipophilic biphenyl core resists dissolution, use dry-loading by adsorbing the mixture onto Celite (do not use silica for dry-loading amines).

  • Elution: Run the gradient, collecting fractions.

  • Validation Checkpoint 1 (TLC): Spot fractions on a TLC plate and stain with Ninhydrin (heat required). A successful TEA deactivation will yield a single, tight purple/pink spot. If vertical streaking persists, the silica was insufficiently equilibrated with TEA.

TroubleshootingWorkflow Start Crude Amine Mixture Check Observe TLC/Column Is there streaking? Start->Check AddTEA Add 1-2% Triethylamine (TEA) to Mobile Phase Check->AddTEA Yes (Normal Phase) ReversePhase Switch to C18 Reverse-Phase Check->ReversePhase Highly Polar/Insoluble Success Sharp Peaks & High Purity Check->Success No AddTEA->Success ReversePhase->Success

Workflow for diagnosing and resolving primary amine streaking during chromatography.

Module 2: Chiral Resolution (Isolating the Enantiomers)

FAQ 3: Standard chromatography didn't separate my enantiomers. How do I isolate the (R) and (S) forms? Causality: Enantiomers possess identical physical properties (LogP, boiling point, silica affinity) in an achiral environment. To separate them, you must temporarily convert them into diastereomers, which have different solubilities. This is achieved by reacting the racemic amine with an enantiopure chiral acid—such as (2R,3R)-Tartaric acid or Mandelic acid—to form a mixture of diastereomeric salts (2)[2]. The rigid biphenyl structure of your molecule actually aids in forming highly crystalline salt lattices, which significantly improves resolution efficiency (3)[3].

Protocol 2: Fractional Crystallization via Diastereomeric Salts
  • Salt Formation: Dissolve racemic 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 eq) in boiling methanol. In a separate flask, dissolve (2R,3R)-Tartaric acid (1.0 eq) in boiling methanol. Combine the solutions while hot.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Causality: Slow cooling promotes the selective thermodynamic crystallization of the less soluble diastereomeric salt, leaving the other in the mother liquor[4].

  • Filtration: Vacuum filter the precipitated crystals. Wash with a minimal amount of ice-cold methanol.

  • Free-Basing: Suspend the isolated salt in a biphasic mixture of DCM and water. Add 1M NaOH dropwise until the aqueous layer reaches pH > 10. Extract the enantiopure free amine into the DCM layer, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 2 (Chiral HPLC): Analyze the free-based product using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H). Compare the integration of the two enantiomeric peaks to calculate Enantiomeric Excess (ee). Target >95% ee. If lower, recrystallize the salt from step 3.

ChiralResolution Racemate Racemic 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine AddAcid Add (2R,3R)-Tartaric Acid in Hot Methanol Racemate->AddAcid Salts Diastereomeric Salt Mixture (R,R,R) + (S,R,R) AddAcid->Salts Crystallize Fractional Crystallization (Cooling to 4°C) Salts->Crystallize Solid Less Soluble Salt (e.g., (S)-Amine Tartrate) Crystallize->Solid Precipitate Liquid Mother Liquor (e.g., (R)-Amine Enriched) Crystallize->Liquid Filtrate FreeBase Basify (NaOH) & Extract Enantiopure Amine Solid->FreeBase

Logical pathway for the chiral resolution of racemic amines via diastereomeric salts.

Module 3: Separation from Debrominated Impurities

FAQ 4: My cross-coupling reaction left behind a debrominated impurity (1-(biphenyl-4-yl)ethan-1-amine). Normal phase silica isn't separating them. What is the alternative? Causality: The brominated product and the debrominated impurity have nearly identical polarities, rendering normal-phase silica ineffective. However, the heavy bromine atom significantly increases the molecule's lipophilicity (LogP) and introduces halogen bonding capabilities. By switching to a C18 Reversed-Phase system, the hydrophobic stationary phase will retain the brominated target significantly longer than the debrominated impurity (5)[5].

Protocol 3: C18 Reversed-Phase Purification
  • System Setup: Utilize a preparative C18 reversed-phase column.

  • Mobile Phase: Use a binary gradient of Water (Solvent A) and Acetonitrile (Solvent B). Add 0.1% TFA to both solvents to protonate the amine, increasing its solubility in the aqueous phase and preventing secondary interactions with residual silanols on the C18 matrix.

  • Elution: Run a shallow gradient (e.g., 30% to 70% Acetonitrile over 20 CVs). The debrominated impurity will elute first, followed by the brominated target.

  • Validation Checkpoint 3 (LC-MS): Analyze the fractions via Mass Spectrometry. The brominated target will show a characteristic 1:1 isotopic doublet (M and M+2) due to roughly equal natural abundances of ⁷⁹Br and ⁸¹Br. The debrominated impurity will strictly lack this signature.

References

  • Title: RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL: [Link]

  • Title: Chirality In Drug Research, Volume 33 Source: VDOC.PUB URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Welcome to the Technical Support and Troubleshooting Guide for the handling, synthesis, and storage of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine . As a chiral α -methyl benzylic amine with an extended biphenyl conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the handling, synthesis, and storage of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine . As a chiral α -methyl benzylic amine with an extended biphenyl conjugated system, this molecule is highly susceptible to racemization under specific environmental and chemical conditions.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the absolute preservation of your compound's enantiomeric excess ( ee% ).

Mechanistic Root Causes of Racemization (The "Why")

To prevent racemization, one must understand the thermodynamic and kinetic vulnerabilities of the molecule. The α -proton of a standard primary amine is highly non-acidic ( pKa​>35 ). However, the extended π -conjugation of the biphenyl system in 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine heavily stabilizes any intermediate carbanion, radical, or planar sp2 transition state formed at the benzylic position.

Racemization typically occurs via one of three pathways:

  • Imine-Enamine Tautomerization (Carbonyl Contamination): If the primary amine reacts with trace ketones or aldehydes (e.g., acetone used for washing glassware), it forms a Schiff base (imine). The formation of the imine drastically lowers the pKa​ of the benzylic α -proton to ~20. This allows even weak ambient bases to abstract the proton, forming an achiral, planar enamine. Upon hydrolysis, the stereocenter is re-established non-stereoselectively [1].

  • Transition-Metal Catalyzed Dehydrogenation: Residual transition metals (Pd, Ru, Ir)—often left over from the Suzuki-Miyaura cross-coupling used to build the biphenyl core—can act as transfer hydrogenation catalysts. They reversibly dehydrogenate the amine to a prochiral imine and re-hydrogenate it from either face [2][4].

  • Radical-Mediated Hydrogen Abstraction: Exposure to light, radical initiators, or thiols can lead to reversible Hydrogen Atom Transfer (HAT) at the benzylic position, scrambling the stereocenter via a planar carbon-centered radical [3].

Pathway ChiralAmine Chiral Amine (S)-Enantiomer Imine Prochiral Imine Intermediate (Schiff Base / Metal-Bound) ChiralAmine->Imine Trace Carbonyls OR Transition Metals Enamine Achiral Enamine (Planar Tautomer) Imine->Enamine Base/Acid Catalyzed Tautomerization Racemate Racemic Amine (R/S Mixture) Imine->Racemate Non-stereoselective Reduction Enamine->Racemate Protonation & Reduction

Mechanistic pathway of amine racemization via imine/enamine intermediates.

Troubleshooting Workflow

If you observe a degradation in enantiomeric purity during your synthetic sequence or upon storage, follow this diagnostic decision tree to isolate the root cause.

Workflow Start Detect Loss of ee% in Chiral Amine CheckMetal Are Transition Metals (Pd, Ru, Ir) Present? Start->CheckMetal MetalYes Apply Metal Scavengers (e.g., Thiol-Silica) CheckMetal->MetalYes Yes CheckCarbonyl Are Trace Ketones/ Aldehydes Present? CheckMetal->CheckCarbonyl No Success Enantiopurity Maintained MetalYes->Success CarbonylYes Purify Solvents & Avoid Acetone Wash CheckCarbonyl->CarbonylYes Yes CheckBase Is Strong Base or High Temp Used? CheckCarbonyl->CheckBase No CarbonylYes->Success BaseYes Form HCl/Tartrate Salt Lower Temp (<40°C) CheckBase->BaseYes Yes CheckBase->Success No BaseYes->Success

Decision tree for troubleshooting racemization in chiral amine synthesis.

Quantitative Data: Environmental Impact on Enantiopurity

The following table summarizes the causal relationship between specific environmental stressors and the rate of racemization for biphenyl ethylamine derivatives.

Table 1: Effects of Solvents and Additives on Racemization Rates

Condition / AdditiveTemp (°C)Time (h) ee% RetentionMechanistic Cause of ee% Loss
Pure Amine (Neat, Argon) 2524>99%N/A (Stable baseline)
Trace Acetone (1% v/v) 2524<50%Schiff base formation & enamine tautomerization
Pd(OAc)₂ (1 mol%) 6012<10%Metal-catalyzed reversible dehydrogenation [1]
Thiophenol (5 mol%) 8012<20%Thiyl radical-mediated hydrogen abstraction [3]
Amine HCl Salt (in H₂O) 8048>99%Protonation prevents imine/metal coordination

Experimental Protocols for Enantiopreservation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Trace Metal Scavenging (Post-Cross-Coupling)

Residual palladium from the synthesis of the bromobiphenyl core is a primary culprit for downstream racemization [2]. This protocol removes metal contaminants below the catalytic threshold (<10 ppm).

Step-by-step Methodology:

  • Dissolution: Dissolve the crude 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in a non-coordinating, aprotic solvent (e.g., Dichloromethane or Toluene) at a concentration of 0.1 M.

  • Scavenger Addition: Add a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol or QuadraSil® MP) at a ratio of 5 equivalents relative to the theoretical residual metal content.

  • Incubation: Stir the suspension gently at room temperature (20–25 °C) for 4 to 12 hours. Do not heat, as elevated temperatures combined with trace metals will induce racemization before the metal is scavenged.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound metal. Wash the pad with 2 column volumes of solvent.

  • Validation: Submit a 1 mg aliquot for ICP-MS analysis. Proceed to concentration only if Pd/Ir levels are confirmed to be <10 ppm.

Protocol B: Salt Formation for Long-Term Storage

The free base of this amine is thermodynamically vulnerable. Converting it to a protonated salt eliminates the lone pair on the nitrogen, preventing both Schiff base formation and transition metal coordination.

Step-by-step Methodology:

  • Preparation: Dissolve the enantiopure free base in anhydrous Methyl tert-butyl ether (MTBE) or Diethyl ether at 0 °C under an argon atmosphere.

  • Acidification: Slowly add 1.05 equivalents of a controlled anhydrous acid (e.g., 2M HCl in diethyl ether, or a solution of L-tartaric acid in ethanol) dropwise while maintaining the temperature below 5 °C.

  • Crystallization: Stir for 30 minutes at 0 °C to allow complete precipitation of the amine salt.

  • Isolation: Filter the precipitate under a blanket of argon, wash with cold anhydrous ether, and dry under vacuum at room temperature.

  • Storage: Store the resulting salt in an amber vial, backfilled with argon, at 4 °C.

Frequently Asked Questions (FAQs)

Q1: Can I use acetone to wash my glassware before working with this compound? No. This is a critical error. Primary amines react rapidly with trace acetone to form an isopropylidene imine. The pKa​ of the α -proton drops drastically, and the extended biphenyl conjugation drives tautomerization to an achiral enamine. Always use methanol, ethanol, or MTBE for final glassware rinses, and ensure the glassware is oven-dried.

Q2: My ee% dropped significantly during rotary evaporation. What happened? Rotary evaporation applies thermal stress while simultaneously concentrating trace impurities (like trace acids or residual transition metals). If your solvent contained trace ketones or metals, the concentration effect combined with the heat bath (>40 °C) provided the activation energy required for rapid racemization. Solution: Always evaporate at the lowest feasible temperature (water bath <30 °C) and ensure the compound is fully purified via Protocol A prior to concentration.

Q3: Does the bromobiphenyl group make this molecule more prone to racemization than standard α -methylbenzylamine? Yes. The biphenyl system provides extended π -conjugation. If an enamine or a benzylic radical forms, the planar sp2 hybridized intermediate is highly stabilized by the extended aromatic system. This lowers the kinetic barrier for racemization compared to a simple phenyl ring.

Q4: I am performing a dynamic kinetic resolution (DKR). Can I intentionally racemize this amine? Yes. If you require continuous racemization for DKR, you can intentionally introduce a transfer hydrogenation catalyst. Iridium-based catalysts (e.g., [IrCp∗I2​]2​ ) or Palladium on alkaline-earth supports ( Pd/BaSO4​ ) at 70–80 °C will rapidly and selectively racemize the amine without causing hydrogenolysis of the carbon-bromine bond [1][4].

References

  • Parvulescu, A.-N., et al. "Palladium catalysts on alkaline-earth supports for racemization and dynamic kinetic resolution of benzylic amines." Chemistry–A European Journal (2007). SciSpace. Available at:[Link]

  • Kwan, M.H.T., et al. "Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization." Tetrahedron (2020). White Rose Research Online. Available at:[Link]

  • Xiong, X., et al. "Thiyl Radical Mediated Racemization of Benzylic Amines." ResearchGate (2013). Available at:[Link]

  • "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry (2021). ACS Publications. Available at: [Link]

Optimization

Removing palladium catalyst from 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine product

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for removing residual palladium from your active pharmaceutical ingredients (APIs) and intermediates, with a specific focus on challenging substrates like 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. However, the removal of residual palladium to levels that meet the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH) can be a significant challenge.[1] This is particularly true for amine-containing compounds, which can form stable complexes with palladium, making its removal more difficult.[2]

This guide provides a comprehensive overview of common removal techniques, troubleshooting for frequently encountered issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my product?

A: There are several critical reasons for removing residual palladium:

  • Regulatory Compliance: Regulatory agencies have strict limits on the amount of residual palladium in final drug products. For oral medications, the permitted daily exposure is typically no more than 100 μg of palladium.[1]

  • Toxicity: Palladium, like other heavy metals, can be toxic and pose a health risk.[3]

  • Catalyst Interference: Residual palladium can interfere with subsequent catalytic steps in a synthetic route.

  • Product Stability: Trace metals can sometimes promote degradation of the final product over time.

Q2: What are the most common methods for palladium removal?

A: The most widely used methods include:

  • Adsorption onto Scavengers: Solid-supported reagents with functional groups that have a high affinity for palladium.[2][4]

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the palladium.[2][5][6]

  • Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium.[2][7]

  • Crystallization: Can be used to reduce palladium levels, especially when combined with other techniques.[8]

Q3: How do I choose the right palladium removal method for my product, 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine?

A: The amine functionality in your product is a key consideration as it can chelate with palladium.[2] This makes soluble palladium a likely issue. Therefore, a multi-step approach is often necessary. A good starting point would be to screen different palladium scavengers, as they are designed to bind tightly to palladium and can be easily filtered off.[4][9] Activated carbon is another viable option, but it's important to screen for non-specific binding of your product.[2]

Q4: How can I determine the amount of residual palladium in my sample?

A: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][8] This technique offers very high sensitivity. For a quicker, semi-quantitative assessment during process development, catalysis-based fluorometric methods can be useful.[3][10]

Troubleshooting Guide

This section addresses common problems encountered during palladium removal and provides actionable solutions.

Problem 1: High levels of residual palladium after filtration.
Possible CauseSuggested Solutions
Palladium is in a soluble form. Filtration is only effective for insoluble, heterogeneous catalysts. For soluble palladium, you must use a method that targets dissolved species. Solution: Employ a high-affinity palladium scavenger or treat the solution with activated carbon.[11]
The filter medium is not fine enough. Fine palladium particles can pass through standard filter paper. Solution: Use a finer porosity filter, such as a 0.45 µm membrane filter, or a well-packed Celite® pad (1-2 cm thick).[7][11] Pre-wetting the Celite® pad can improve its efficacy.[11]
Colloidal palladium has formed. Colloidal particles are too small to be removed by conventional filtration. Solution: Try adding a flocculating agent to aggregate the particles before filtration. Alternatively, treat the solution with activated carbon to adsorb the colloidal palladium.[11]
Problem 2: Palladium scavenger is not effective.
Possible CauseSuggested Solutions
Incorrect scavenger selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[11] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, triamine, TMT) to find the most effective one for your specific system.[9][12]
Insufficient scavenger loading or contact time. The scavenger needs sufficient time and quantity to bind to the palladium. Solution: Increase the amount of scavenger used (start with the manufacturer's recommendation and optimize) and/or increase the stirring time. Gentle heating (e.g., 40-60 °C) can also improve kinetics.[13]
The scavenger is binding to your product. The amine in your product could potentially interact with certain scavenger functionalities. Solution: If you suspect product loss, analyze the filtrate for your product after scavenging. If loss is significant, try a scavenger with a different functional group or a different removal method altogether.
Problem 3: Significant product loss during activated carbon treatment.
Possible CauseSuggested Solutions
Non-specific adsorption of the product onto the carbon. Activated carbon can have a high surface area and may adsorb your desired product along with the palladium.[2] Solution: Perform a small-scale test to determine the optimal carbon loading (typically 5-10 wt% relative to the crude product).[2] Using the minimum effective amount of carbon is key.
Product trapped in the carbon filter cake. Product can be physically retained in the carbon after filtration. Solution: Thoroughly wash the activated carbon on the filter with fresh solvent to recover as much product as possible.[2]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

This protocol provides a general procedure for using a solid-supported palladium scavenger. Always consult the manufacturer's guidelines for the specific scavenger you are using.

  • Select the Scavenger: Choose a scavenger based on the likely oxidation state of your palladium and the solvent system. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II).[9][11]

  • Dissolve the Crude Product: Dissolve your crude 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in a suitable solvent.

  • Add the Scavenger: Add the recommended amount of the solid-supported scavenger (e.g., 5-10 wt% relative to the crude product).

  • Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time should be determined experimentally.

  • Filter the Scavenger: Remove the scavenger by filtration through a pad of Celite®.

  • Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of your product.

  • Isolate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analyze for Residual Palladium: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.[2]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]

  • Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.[2]

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[2]

  • Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.

Visualization of Workflows

Palladium Removal Strategy Selection

Palladium_Removal_Strategy Start Crude Product (1-[4-(4-Bromophenyl)phenyl]ethan-1-amine + Palladium Catalyst) Is_Catalyst_Heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? Start->Is_Catalyst_Heterogeneous Filtration Filtration through Celite® Is_Catalyst_Heterogeneous->Filtration Yes Scavenger_Screening Screen Palladium Scavengers (e.g., Thiol, TMT, Trisamine) Is_Catalyst_Heterogeneous->Scavenger_Screening No / Soluble Pd Suspected Analysis1 Analyze Filtrate for Residual Pd (ICP-MS) Filtration->Analysis1 Decision High Residual Pd? Analysis1->Decision Activated_Carbon Activated Carbon Treatment Scavenger_Screening->Activated_Carbon If scavengers are ineffective or cause product loss Analysis2 Analyze Product for Residual Pd (ICP-MS) Scavenger_Screening->Analysis2 Activated_Carbon->Analysis2 Purified_Product Purified Product (< Target Pd Level) Analysis2->Purified_Product Decision->Scavenger_Screening Yes Decision->Purified_Product No Scavenger_Workflow A Dissolve Crude Product in Solvent B Add Solid-Supported Palladium Scavenger A->B C Stir Mixture (RT or Heat) B->C D Filter through Celite® Pad C->D E Wash Filter Cake with Fresh Solvent D->E F Combine Filtrate & Washings E->F G Remove Solvent (Evaporation) F->G H Purified Product G->H

Sources

Troubleshooting

Technical Support Center: Scale-Up Purification of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the purification of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the purification of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine . Due to its highly lipophilic 4'-bromo-biphenyl core, primary amine functionality, and benzylic chiral center, this molecule presents unique challenges during extraction, chiral resolution, and preparative chromatography.

Below, you will find field-proven troubleshooting guides, causal explanations for common failures, and validated step-by-step protocols.

Part 1: Liquid-Liquid Extraction & Phase Separation

Q: During the acidic workup of the crude reaction mixture, a thick emulsion forms, or a solid "third phase" precipitates in the separatory funnel. How do I resolve this?

Causality & Expert Insight: The 4'-bromo-biphenyl moiety imparts extreme lipophilicity to the molecule. When you protonate the primary amine using standard aqueous acids (e.g., 1M HCl), the resulting hydrochloride salt often lacks sufficient aqueous solubility. Instead of migrating cleanly into the aqueous layer, the salt precipitates at the interface, creating an intractable rag layer or a solid "third phase."

Solution:

  • Change the Acid: Switch from HCl to a more lipophilic acid, such as methanesulfonic acid (MsOH) or acetic acid. This keeps the protonated salt soluble in the organic phase, allowing you to wash away polar impurities with water before neutralizing.

  • Co-Solvent Addition: If you must extract into an aqueous phase, add 10–20% v/v of a water-miscible co-solvent (like THF or methanol) to the aqueous layer to increase the solubility of the biphenyl-amine salt.

  • Thermal Control: Perform the phase separation at elevated temperatures (40–50 °C) to maintain the solubility of the salt in the biphenyl-rich organic phase.

Part 2: Preparative Chromatography & SFC Scale-Up

Q: When scaling up from analytical HPLC to preparative chromatography, I observe severe peak tailing, poor resolution, and reduced column loading capacity.

Causality & Expert Insight: Primary amines interact strongly with residual acidic silanol groups on standard silica-based stationary phases via ion-exchange mechanisms. For highly lipophilic amines like 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, this secondary interaction is magnified under reversed-phase conditions, destroying peak symmetry and resolution.

Solution: For large-scale preparative chromatography of lipophilic amines, Supercritical Fluid Chromatography (SFC) is the industry standard. It drastically reduces the consumption of flammable organic solvents and provides superior mass transfer[1]. To suppress silanol interactions, you must use a basic additive. Significant improvement in peak shape is observed when compounds are screened using a basic additive such as 0.3% ammonium hydroxide or diethylamine in the methanol modifier.

Quantitative Scaling Parameters (Analytical to Preparative SFC)

When scaling your method to a preparative instrument, the injection volume and flow rate must be geometrically scaled from the analytical method to maintain the same number of column volumes[2],.

ParameterAnalytical SFCPreparative SFCScaling Rationale / Factor
Column Dimensions 4.6 x 150 mm (5 μm)21 x 250 mm (5 μm)Scaled for maximum sample loadability[2].
Flow Rate 3.0 mL/min83.0 mL/minGeometrically scaled to maintain linear velocity.
Modifier Additive 0.3% NH₄OH in MeOH0.3% NH₄OH in MeOHMasks silanols; critical for primary amines.
Gradient Time 3.0 minutes13.5 minutesScaled to yield identical column volumes (~3.6 CV).
Backpressure (ABPR) 1500 psi2103 psiAdjusted to maintain consistent mobile phase density.
Protocol: Preparative SFC Polishing
  • Sample Preparation: Dissolve the free base of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in pure methanol at a concentration near its solubility limit (typically 50-100 mg/mL). Ensure the sample is fully soluble to prevent column clogging[2].

  • Equilibration: Flush the preparative column with 8 to 10 column volumes of the mobile phase (CO₂ / Methanol with 0.3% NH₄OH) before the first injection to stabilize the baseline[2].

  • Loading: Utilize the geometrically scaled injection volume determined from the analytical method[2].

  • Fraction Collection: Trigger collection based on UV absorbance (e.g., 254 nm for the biphenyl chromophore).

  • Recovery: Evaporate the collected fractions under reduced pressure. The volatile NH₄OH additive will be removed during concentration.

Part 3: Chiral Resolution & Diastereomeric Salt Crystallization

Q: My classical resolution using (L)-tartaric acid worked perfectly at the 5-gram scale, but yields poor enantiomeric excess (ee) and low recovery at the 500-gram scale. Why?

Causality & Expert Insight: When scaling up, changes in heat and mass transfer, mixing dynamics, and crystallization kinetics drastically alter the system[3]. In a laboratory flask, cooling is rapid and uniform. In a pilot reactor, inefficient heat transfer can lead to localized "cold spots," causing rapid supersaturation and the co-precipitation of the unwanted diastereomeric salt. Furthermore, classical resolution is mathematically capped at a 50% yield.

Solution: You must implement a strictly controlled cooling ramp and a precise seeding strategy[3]. To exceed the 50% theoretical yield limit, the unwanted enantiomer must be recycled via a "Resolution-Racemization-Recycle" (RRR) approach[3].

RRR Racemic Racemic Amine (50% R, 50% S) SaltForm Diastereomeric Salt Formation Racemic->SaltForm + Resolving Agent Desired Desired Enantiomer Salt (Precipitate) SaltForm->Desired Crystallization Undesired Unwanted Enantiomer (Mother Liquor) SaltForm->Undesired Filtration Oxidation N-Chlorination / Oxidation (Achiral Imine) Undesired->Oxidation Base & Oxidant Reduction Reduction (Regenerate Racemate) Oxidation->Reduction NaBH4 or similar Reduction->Racemic Recycle Loop

Caption: Resolution-Racemization-Recycle (RRR) pathway for maximizing chiral amine yield.

Protocol: Scale-Up Classical Resolution & RRR
  • Salt Formation: Dissolve the racemic 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in a validated solvent system (e.g., Isopropanol/Water). Add 0.5 to 1.0 molar equivalents of the chosen chiral acid (e.g., derivatives of tartaric or mandelic acid)[3].

  • Controlled Nucleation: Heat the mixture to complete dissolution. Cool the reactor at a controlled rate (e.g., 0.1 °C/min). Once the solution reaches the metastable zone, introduce 1-2 wt% of enantiopure seed crystals[3].

  • Isolation: Stir for at least 30 to 90 minutes to ensure complete crystallization[4]. Collect the desired diastereomeric salt via suction filtration and wash with cold solvent[3].

  • Liberation: Suspend the collected salt in water, add 50% sodium hydroxide until basic, and extract the free enantiopure amine with methylene chloride[3].

  • Racemization of Mother Liquor (RRR): Treat the unwanted amine enantiomer isolated from the mother liquor with an oxidant (e.g., trichloroisocyanuric acid) to form an achiral N-chloroamine/imine intermediate[3],[4].

  • Reduction: Reduce the imine back to the racemic amine using sodium borohydride, and reintroduce it into the resolution process[3].

Part 4: Impurity Profiling (Debromination)

Q: My impurity profile shows a significant amount of 1-([1,1'-biphenyl]-4-yl)ethan-1-amine (missing the bromine atom). Where is this coming from?

Causality & Expert Insight: If the primary amine was synthesized via the reductive amination of 1-[4-(4-bromophenyl)phenyl]ethan-1-one using catalytic hydrogenation (e.g., Pd/C or Raney Nickel under H₂ gas), the aryl C-Br bond is highly susceptible to competitive hydrogenolysis. The catalyst inserts into the C-Br bond, replacing the halogen with hydrogen.

Solution: Do not use standard Pd/C hydrogenation for halogenated biphenyls. Instead, synthesize the amine using milder hydride reducing agents (e.g., NaBH₃CN or NaBH(OAc)₃) during reductive amination. If catalytic hydrogenation is strictly required for scale-up economics, utilize a poisoned catalyst (such as sulfided Pt/C or Lindlar's catalyst) and strictly monitor hydrogen uptake to prevent over-reduction.

Process Visualization

Workflow Crude Crude Reaction Mixture (Contains Catalyst & Byproducts) Extraction Liquid-Liquid Extraction (pH Control & Phase Sep) Crude->Extraction Aqueous Wash FreeBase Lipophilic Free Base (Organic Phase) Extraction->FreeBase Phase Separation Resolution Chiral Resolution (Diastereomeric Salt Formation) FreeBase->Resolution Add Chiral Acid Crystallization Controlled Cooling & Seeding Crystallization Resolution->Crystallization Heat & Cool SFC Preparative SFC Polishing (Basic Additive) Crystallization->SFC Salt Break & Load Pure Pure Enantiomer 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine SFC->Pure Fraction Collection

Caption: Workflow for the scale-up purification of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.

References

  • BenchChem. Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Arborpharmchem. Advanced Chiral Resolution and Purification Strategies.
  • Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC.
  • Waters Corporation. UPC2 Strategy for Scaling SFC Methods: Applications for Preparative Chromatography.

Sources

Optimization

Technical Support Center: Impurity Management in 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine. This biphenyl primary amine is a highly valuable building block in pharmaceutical drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine. This biphenyl primary amine is a highly valuable building block in pharmaceutical drug development. Its synthesis generally requires a two-step sequence: a Suzuki-Miyaura cross-coupling to build the biphenyl core, followed by a reductive amination to convert the resulting ketone into a primary amine.

Because the target molecule retains a reactive aryl bromide, researchers frequently encounter severe chemoselectivity issues—most notably hydrodehalogenation and homocoupling. This guide is designed to help you troubleshoot these specific failure modes using mechanistically grounded, self-validating protocols.

Reaction Workflow & Logical Relationships

The following diagram illustrates the standard synthetic workflow and the critical divergence points where impurities form if reaction conditions are not strictly controlled.

SynthesisWorkflow SM Starting Materials 1-Bromo-4-iodobenzene + 4-Acetylphenylboronic acid Step1 Suzuki Coupling Pd(0), Base, N2 Sparge SM->Step1 Int1 Target Ketone 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one Step1->Int1 Main Pathway Imp1 Homocoupling Impurity 4,4'-Diacetylbiphenyl Step1->Imp1 O2 / Excess Pd(II) Step2 Reductive Amination NH4OAc, NaBH3CN Int1->Step2 Prod Target Amine 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine Step2->Prod Main Pathway Imp2 Debrominated Amine (Hydrodehalogenation) Step2->Imp2 If Pd/C + H2 used Imp3 Secondary Amine (Dimerization) Step2->Imp3 Low NH4OAc ratio

Reaction workflow for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine highlighting impurity pathways.

Troubleshooting Guide & FAQs

Part A: Suzuki-Miyaura Cross-Coupling

Q: During the synthesis of the intermediate ketone, I am observing a significant 4,4'-diacetylbiphenyl impurity. How can I prevent this? A: This is a classic Pd(II)-mediated homocoupling impurity.

  • Causality: When 4-acetylphenylboronic acid is exposed to dissolved oxygen and free Pd(II) in the reaction mixture, it undergoes oxidative homocoupling rather than the desired cross-coupling with the aryl halide[1].

  • Solution: Rigorous exclusion of oxygen is mandatory. Implement a subsurface nitrogen sparge prior to catalyst addition. Additionally, adding a mild reducing agent such as potassium formate can minimize the concentration of free Pd(II) without inhibiting the main oxidative addition cycle, effectively suppressing dimer formation[1].

Q: How do I ensure chemoselectivity so that the boronic acid reacts with the iodine atom and not the bromine atom on 1-bromo-4-iodobenzene? A:

  • Causality: Oxidative addition of Pd(0) into carbon-halogen bonds follows the reactivity trend I > Br > Cl.

  • Solution: Perform the reaction at a moderate temperature (40–60 °C) and strictly limit the 4-acetylphenylboronic acid to 1.0–1.05 equivalents. Pushing the temperature too high or using excess boronic acid provides enough activation energy to initiate secondary coupling at the bromine site, leading to oligomers[2].

Part B: Reductive Amination

Q: My final product is showing significant debromination (loss of the aryl bromide). Why is this happening and how do I fix it? A:

  • Causality: If you are using catalytic hydrogenation (e.g., Pd/C with H₂ gas) for the reductive amination, the palladium catalyst will readily insert into the aryl C–Br bond, leading to rapid hydrodehalogenation. Catalytic hydrogenation is strictly forbidden when retaining an aryl bromide is required[3].

  • Solution: Switch to a chemoselective hydride donor. Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) will selectively reduce the intermediate imine to the amine but remain chemically inert toward the aryl C–Br bond[3][4].

Q: I am obtaining a high percentage of secondary amine (dimer) instead of the desired primary amine. How do I favor the primary amine? A:

  • Causality: Reductive amination is a cascade of equilibrium reactions. Once the primary amine is formed, it is highly nucleophilic and competes with the starting ammonia source to attack unreacted ketone, forming a secondary imine that reduces to a dimer[5][6].

  • Solution: Use a massive stoichiometric excess of the ammonia source (e.g., 10 equivalents of ammonium acetate). Furthermore, allow the imine to pre-form by stirring the ketone and ammonium acetate for 1–2 hours before adding the reducing agent[5].

Quantitative Impurity Data & Mitigation Strategies

Impurity NameOrigin / Reaction StepMechanistic CauseMitigation Strategy
4,4'-Diacetylbiphenyl Suzuki CouplingPd(II)-mediated oxidative homocoupling of boronic acid.Subsurface N₂ sparge; add potassium formate to reduce free Pd(II).
Oligomers/Double Coupling Suzuki CouplingLoss of chemoselectivity; Pd(0) insertion into aryl bromide.Maintain temp ≤ 60 °C; strictly limit boronic acid to 1.05 equivalents.
Debrominated Amine Reductive AminationHydrodehalogenation via catalytic hydrogenation (e.g., Pd/C).Use chemoselective hydrides (NaBH₃CN or STAB); avoid H₂ gas.
Secondary Amine (Dimer) Reductive AminationPrimary amine outcompetes ammonia for unreacted ketone.Use 10 eq. NH₄OAc; pre-form imine for 2 hours before reduction.
Secondary Alcohol Reductive AminationDirect reduction of ketone before imine formation.Delay addition of reductant; use NaBH₃CN which is selective for imines.

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Synthesis of 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one

  • Reagent Charging: Charge a flame-dried flask with 1-bromo-4-iodobenzene (1.0 eq) and 4-acetylphenylboronic acid (1.05 eq). Causality: Limiting the boronic acid to 1.05 eq prevents over-coupling at the less reactive bromide site.

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous Na₂CO₃ (2.0 eq).

  • Self-Validating Deoxygenation: Perform a subsurface N₂ sparge for exactly 30 minutes. This step is critical to prevent the formation of the 4,4'-diacetylbiphenyl homocoupling impurity.

  • Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat to 60 °C for 4 hours. Causality: 60 °C provides enough thermal energy for C–I insertion but leaves the C–Br bond intact.

  • Monitoring: Monitor via LC-MS. The reaction is self-validating when the C–I starting material mass is entirely consumed while the C–Br mass remains intact.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Chemoselective Reductive Amination

Synthesis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

  • Imine Formation: Dissolve 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one (1.0 eq) in anhydrous Methanol. Add Ammonium Acetate (NH₄OAc) (10.0 eq). Causality: The massive excess of ammonia drives the equilibrium toward the primary imine and prevents dimerization.

  • Equilibration: Stir at room temperature for 2 hours. Self-Validating Step: A slight color change (usually pale yellow) indicates successful imine formation. Do not add the reductant until this equilibrium is established to prevent direct reduction of the ketone to an alcohol.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq). Causality: NaBH₃CN selectively reduces the imine without cleaving the aryl bromide. Warm to room temperature and stir for 16 hours.

  • Quench & Extraction: Self-Validating Step: Quench carefully with 1M NaOH until pH > 10. Gas evolution (H₂) will occur and must completely cease before extraction. The basic pH ensures the amine is in its free-base form.

  • Isolation: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate under vacuum to yield the target primary amine.

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis Source: Benchchem URL
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • Source: PMC (NIH)
  • (2-Bromo-benzyl)
  • Source: mdma.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Welcome to the advanced troubleshooting center for the N-alkylation of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine . As a primary amine featuring an α -methyl group and an aryl bromide moiety on a biphenyl scaffold, this su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the N-alkylation of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine . As a primary amine featuring an α -methyl group and an aryl bromide moiety on a biphenyl scaffold, this substrate presents a unique triad of synthetic challenges:

  • Over-alkylation: The intrinsic nucleophilicity of the resulting secondary amine often leads to undesired tertiary amines.

  • Chemoselectivity: The reactive aryl bromide precludes the use of standard transition-metal-catalyzed amination (e.g., Buchwald-Hartwig) or aggressive hydrogenation.

  • Steric Hindrance: The α -methyl group creates a sterically demanding environment that retards reaction kinetics.

This guide provides field-proven insights, causal explanations, and self-validating protocols to help you achieve absolute chemoselectivity.

Troubleshooting Guide & FAQs

Q1: My direct alkylation attempts with alkyl halides yield a complex mixture of primary, secondary, and tertiary amines. How can I strictly halt the reaction at mono-alkylation? A: Over-alkylation occurs because the newly formed secondary amine is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the new alkyl group[1]. To achieve self-limiting mono-alkylation, you must exploit steric shielding or alternative reaction media.

  • Solution: Utilize the "Cesium Effect." Substituting standard bases (like K2​CO3​ or NaOH ) with Cesium Carbonate ( Cs2​CO3​ ) drastically improves chemoselectivity ()[2]. The large ionic radius and high polarizability of the Cs+ cation tightly coordinate with the intermediate secondary amine, creating a sterically hindered complex that effectively suppresses the second alkylation step[3]. Alternatively, conducting the reaction in Room Temperature Ionic Liquids (RTILs) like[bmim][PF6] inherently reduces over-alkylation by altering the solvation sphere of the nucleophile[4].

Q2: I want to use reductive amination for better mono-alkylation control, but I am worried about dehalogenating the aryl bromide on my substrate. What are the safest conditions? A: Your concern is highly valid. Standard reductive amination protocols utilizing Palladium on Carbon (Pd/C) with H2​ gas will almost certainly result in the oxidative addition of Pd into the C-Br bond, leading to hydrodehalogenation or undesired cross-coupling.

  • Solution: Employ a transition-metal-free reductive amination utilizing Titanium(IV) isopropoxide ( Ti(OPr-i)4​ ) and Sodium Borohydride ( NaBH4​ ) ()[5]. The Ti(OPr-i)4​ acts as a Lewis acid to facilitate imine formation despite the steric hindrance of the α -methyl group, forming a transient titanium(IV) complex[6]. This complex is then safely reduced by NaBH4​ . This method strictly yields secondary amines and is 100% orthogonal to aryl halides[5].

Q3: The reaction kinetics are extremely slow. I suspect the α -methyl group is causing steric hindrance. How do I accelerate the reaction without increasing the temperature to a point where degradation occurs? A: The α -methyl group shields the nitrogen lone pair, increasing the activation energy required for the nucleophilic attack ( SN​2 ) on the alkylating agent.

  • Solution: If performing direct alkylation with alkyl chlorides or bromides, introduce a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 - 0.2 equivalents) ()[7]. This triggers a Finkelstein reaction in situ, converting the alkyl halide into a highly reactive alkyl iodide intermediate[7]. The iodide is a superior leaving group, which compensates for the substrate's steric hindrance and accelerates the displacement without requiring harsh thermal conditions[8].

Quantitative Data Summary

The following table summarizes the expected outcomes of various alkylation strategies when applied to 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.

Alkylation StrategyReagents / CatalystOver-Alkylation RiskAryl-Br CompatibilityTypical Yield (Mono-alkyl)
Standard Direct K2​CO3​ , Alkyl HalideHighExcellent40 - 60% (Mixture)
"Cesium Effect" Cs2​CO3​ , Alkyl HalideVery LowExcellent85 - 95%
Standard Reductive Pd/C, H2​ , CarbonylLowPoor (Dehalogenation) N/A (Degradation)
Controlled Reductive Ti(OPr-i)4​ , NaBH4​ NoneExcellent88 - 98%
Ionic Liquid Media [bmim][PF6], Alkyl HalideLowExcellent80 - 90%
Experimental Protocols
Protocol A: Highly Controlled Reductive Mono-N-Alkylation (Aryl-Bromide Safe)

This protocol is a self-validating system; the built-in acid/base extraction step inherently verifies the basicity of the final product, ensuring non-basic impurities are entirely removed[6].

  • Imine Formation: In a flame-dried flask under an inert atmosphere ( N2​ /Ar), dissolve 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 equiv) and the target carbonyl compound (aldehyde/ketone, 1.1 equiv) in anhydrous THF (0.5 M).

  • Titanium Complexation: Add Ti(OPr-i)4​ (1.25 equiv) dropwise at room temperature. Stir the mixture for 10-12 hours.

    • Causality: The Ti(OPr-i)4​ drives the equilibrium towards the imine by acting as a water scavenger and Lewis acid, overcoming the α -methyl steric bulk[5].

  • Reduction: Cool the reaction to 0 °C. Add absolute ethanol (equal volume to THF), followed by the portion-wise addition of NaBH4​ (1.5 equiv). Stir for an additional 8 hours at room temperature[5].

  • Workup: Quench the reaction by adding water. Filter the resulting white precipitate ( TiO2​ ) through a pad of Celite.

  • Self-Validating Isolation: Extract the filtrate with Ethyl Acetate. To ensure absolute purity, extract the organic layer with 1M HCl[6]. This selectively partitions the basic secondary amine into the aqueous phase. Basify the aqueous layer with 1M NaOH to pH 10, and back-extract with Dichloromethane to isolate the pure secondary amine[6].

Protocol B: Direct N-Alkylation via the "Cesium Effect"
  • Preparation: In a dry flask, combine 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (1.0 equiv) and anhydrous DMF (0.3 M).

  • Base Addition: Add powdered, anhydrous Cs2​CO3​ (1.5 equiv) and activated 4Å molecular sieves[2].

    • Causality: Sieves remove trace water, preventing amine protonation and maximizing nucleophilicity, while the Cs+ ion coordinates to prevent over-alkylation[2].

  • Alkylation: Add the alkyl bromide (1.1 equiv) dropwise. If using an alkyl chloride, add 0.1 equiv of TBAI to initiate Finkelstein catalysis.

  • Reaction: Stir at room temperature to 40 °C for 16-24 hours. Monitor by LC-MS to confirm the mass of the mono-alkylated product and the absence of tertiary amine formation.

  • Workup: Filter off the sieves and inorganic salts. Dilute with water and extract with Diethyl Ether (5x) to remove DMF. Wash organics with brine, dry over Na2​SO4​ , and concentrate.

Mechanistic & Workflow Visualizations

Chemoselectivity Substrate 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine MonoAlk Mono-N-Alkylation (Target) Substrate->MonoAlk Cs2CO3 or Ti(OPr-i)4 OverAlk Over-Alkylation (Impurity) Substrate->OverAlk K2CO3 + Excess Alkyl Halide Dehalogenation Aryl-Br Insertion Substrate->Dehalogenation Pd/Cu Catalysis MonoAlk->OverAlk Uncontrolled Reactivity

Chemoselectivity pathways showing risks of over-alkylation and dehalogenation.

Workflow Step1 1. Imine Formation Ti(i-PrO)4 Step2 2. Reduction NaBH4 in EtOH Step1->Step2 THF, RT Step3 3. Acid/Base Wash HCl then NaOH Step2->Step3 0°C to RT Step4 4. Isolation Pure 2° Amine Step3->Step4 Phase Sep

Step-by-step workflow for the highly controlled reductive mono-N-alkylation protocol.

References
  • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines Source: US Patent 6,423,871 B1 URL
  • Title: Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity Source: Green Chemistry (Royal Society of Chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Degradation Pathways for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Welcome to the Technical Support Center for the handling, formulation, and stability testing of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine . As a Senior Application Scientist, I have structured this guide to provide drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, formulation, and stability testing of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine . As a Senior Application Scientist, I have structured this guide to provide drug development professionals with mechanistic insights, actionable troubleshooting FAQs, and self-validating experimental protocols.

This molecule presents a unique stability profile due to the combination of a primary benzylic amine and an aryl bromide moiety. Understanding the causality behind its degradation is critical for robust formulation design and analytical method development.

PART 1: Chemical Vulnerability Profile

To effectively troubleshoot, we must first map the structural liabilities of the molecule. The table below summarizes the primary functional groups, their associated stress vulnerabilities, and the analytical signatures of their major degradants.

Functional GroupStress ConditionPrimary Degradation PathwayMajor DegradantNominal Mass Shift (Δm/z)
Benzylic Amine Oxidative (H₂O₂, O₂)Oxidation to imine, followed by hydrolysis1-[4-(4-Bromophenyl)phenyl]ethan-1-one (Ketone)-1 Da
Aryl Bromide Photolytic (UV/Vis)Homolytic C-Br cleavage and H-abstraction1-(Biphenyl-4-yl)ethan-1-amine (Debrominated)-78 Da
Ethylamine Chain Thermal (Dry Heat)Thermal deamination (elimination of NH₃)1-Bromo-4-(4-vinylphenyl)benzene (Styrene analog)-17 Da
Primary Amine Excipient InteractionMaillard reaction with reducing sugarsSchiff base / Melanoidin polymersVariable (+ adducts)
PART 2: Troubleshooting Guides & FAQs

Q1: We observe a major degradant with a mass shift of -1 Da under oxidative stress (H₂O₂). What is the mechanism, and how do we prevent it? A1: A nominal mass shift of -1 Da (e.g., from [M+H]⁺ 276 to 275) is the classic analytical signature of benzylic amine oxidation. The primary amine at the benzylic position is oxidized to an imine intermediate, which subsequently hydrolyzes to form 1-[4-(4-Bromophenyl)phenyl]ethan-1-one (a ketone). As established in1 [1], benzylic carbons with labile hydrogens are highly susceptible to forming hydroperoxides and ketones under oxidative stress. Causality & Mitigation: This pathway is driven by reactive oxygen species (ROS) attacking the electron-rich benzylic position. To mitigate this, evaluate your excipients for trace peroxides (common in PEGs or polysorbates) and consider formulating with radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to halt transition-metal-catalyzed oxidation.

Q2: During ICH Q1B photostability testing, the parent peak rapidly depletes, and a new peak appears at -78 Da. Is this expected? A2: Yes, this is a highly predictable photolytic degradation pathway for aryl bromides. The -78 Da shift corresponds to the loss of the bromine atom (79 Da) and the abstraction of a hydrogen atom (1 Da), yielding the debrominated analog, 1-(biphenyl-4-yl)ethan-1-amine. Causality & Mitigation: UV light induces homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical abstracts a hydrogen from the solvent or surrounding excipients to stabilize. 2 [2] validate that aryl bromides readily undergo hydrodehalogenation via radical pathways upon photoexcitation. Mitigation strictly requires UV-blocking primary packaging (e.g., amber glass or opaque blisters).

Q3: We are seeing a -17 Da mass shift during dry heat (thermal) stress. What is the cause? A3: A -17 Da shift indicates the loss of ammonia (NH₃) via thermal deamination. This elimination reaction converts the ethylamine side chain into a vinyl group, forming a styrene-like derivative. This pathway is accelerated by elevated temperatures and acidic microenvironments. Ensure your formulation maintains a neutral to slightly basic pH to stabilize the protonated amine.

Q4: Our formulation uses lactose as a diluent, and we notice a brown discoloration over time along with a late-eluting broad peak. What is happening? A4: You are observing a Maillard reaction. 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine contains a primary amine, which reacts with the reducing end of lactose to form a Schiff base, eventually rearranging into deeply colored melanoidins. Switch to a non-reducing excipient like microcrystalline cellulose (MCC) or mannitol.

PART 3: Standardized Forced Degradation Protocols

To ensure trustworthiness, every protocol must be a self-validating system . Do not run stress samples in isolation; always include the controls listed below to differentiate true degradation from background interference or secondary reactions.

Protocol A: Self-Validating Oxidative Stress Testing

Objective: Differentiate peroxide-driven oxidation from radical-initiated degradation.

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in a chemically inert solvent (e.g., Acetonitrile/Water 50:50).

  • Peroxide Stress: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Radical Stress (AIBN): In a separate vial, add 1 mM AIBN (Azobisisobutyronitrile) and heat to 40°C for 24 hours. As noted in3 [3], AIBN reveals alternative oxidative pathways not captured by oxygen radicals alone.

  • System Controls (Critical):

    • Control 1 (Hydrolytic Baseline): API + Solvent (No oxidant). Rules out hydrolysis.

    • Control 2 (Blank): Solvent + H₂O₂ (No API). Identifies peroxide-solvent adduct peaks in the chromatogram.

    • Control 3 (Quench Validation): API + H₂O₂ + Sodium Thiosulfate. Proves that quenching successfully halts the reaction prior to LC-MS injection.

Protocol B: Self-Validating Photolytic Stress Testing (ICH Q1B)

Objective: Isolate photolytic homolytic cleavage from thermal degradation.

  • Sample Preparation: Prepare API in solution (1 mg/mL) and as a solid thin film (spread 10 mg evenly in a petri dish).

  • Exposure: Place samples in a photostability chamber. Expose to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

  • System Controls (Critical):

    • Dark Control: Wrap an identical sample vial tightly in aluminum foil and place it inside the photostability chamber alongside the exposed samples. If the dark control degrades, your chamber is generating too much heat, and the degradation is thermal, not photolytic.

    • Actinometry: Use a quinine chemical actinometer to definitively validate that the minimum UV exposure threshold was achieved.

PART 4: Pathway Visualizations

GlobalPathways Parent 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (Parent API) Oxidation Oxidative Stress (H2O2 / O2) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Thermal Thermal Stress (Heat) Parent->Thermal Ketone 1-[4-(4-Bromophenyl)phenyl]ethan-1-one (Ketone Degradant, Δm/z -1 Da) Oxidation->Ketone Benzylic Oxidation Debrom 1-(Biphenyl-4-yl)ethan-1-amine (Debrominated, Δm/z -78 Da) Photolysis->Debrom Homolytic Cleavage Styrene 1-Bromo-4-(4-vinylphenyl)benzene (Elimination, Δm/z -17 Da) Thermal->Styrene Deamination

Global degradation pathways of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine under stress conditions.

PhotolysisMechanism Step1 Aryl Bromide (Parent API) Step2 Excited State (Triplet/Singlet) Step1->Step2 hν (UV Light) Step3 Aryl Radical + Br• (Homolytic Cleavage) Step2->Step3 Bond Dissociation Step4 Hydrogen Abstraction (from solvent/excipient) Step3->Step4 + R-H Step5 Debrominated API (Stable Degradant) Step4->Step5 - R•

Mechanistic pathway of photolytic debromination via homolytic cleavage and hydrogen abstraction.

References
  • Source: nih.
  • Source: rsc.
  • Source: clinicaltrialsarena.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Performance of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine and its Analogs in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry wher...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral amines are fundamental building blocks and powerful tools in achieving stereocontrol in chemical reactions. This guide provides an in-depth technical comparison of the potential performance of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine, a structurally intriguing chiral amine, with established alternatives in the realm of asymmetric synthesis. By examining its structural features and drawing parallels with well-documented analogs, we aim to provide a predictive analysis of its utility and inspire new avenues of research.

The Structural Advantage: Why 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine?

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine belongs to the family of 1-phenylethylamine derivatives, a class of compounds that has proven its mettle as a versatile chiral auxiliary and ligand in a multitude of asymmetric transformations.[1] The core structure of 1-phenylethylamine provides a robust chiral scaffold, while the biphenyl backbone and the bromo-substituent in the target molecule offer distinct potential advantages:

  • Enhanced Steric Hindrance: The bulky biphenyl group can create a more defined chiral pocket, leading to higher levels of stereochemical induction in reactions where the amine acts as a chiral auxiliary or ligand.

  • Electronic Modulation: The bromine atom, an electron-withdrawing group, can influence the electronic properties of the aromatic system. This can be advantageous in metal-catalyzed reactions by modulating the electron density on the metal center, potentially improving catalytic activity and selectivity.

  • Opportunities for Further Functionalization: The bromo-substituent serves as a convenient handle for post-synthetic modification via cross-coupling reactions, allowing for the facile generation of a library of related chiral ligands and auxiliaries with fine-tuned steric and electronic properties.[2]

This guide will explore the performance of this class of chiral amines in three key areas of asymmetric synthesis: as chiral auxiliaries, in asymmetric hydrogenation, and as substrates for biocatalytic transamination.

Performance as a Chiral Auxiliary in Diastereoselective Reactions

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3] The auxiliary is then cleaved to reveal the enantiomerically enriched product. The effectiveness of a chiral auxiliary is judged by the diastereoselectivity it imparts, the ease of its attachment and removal, and its recyclability.

While specific data for 1-[4-(4-bromophenyl)phenyl]ethan-1-amine as a chiral auxiliary is not yet widely reported, we can infer its potential by examining the performance of its parent compound, 1-phenylethylamine, and other derivatives in diastereoselective alkylation reactions.

Table 1: Performance of 1-Phenylethylamine Derivatives as Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (de, %)Yield (%)Reference
(R)-1-PhenylethylamineBenzyl bromiden-BuLiTHF-789585[1]
(R)-1-PhenylethylamineMethyl iodideLDATHF-789092[1]
PseudoephedrineBenzyl bromideLDATHF-78>9891[3]

The high diastereoselectivity achieved with 1-phenylethylamine highlights the effectiveness of this scaffold in controlling the approach of an electrophile. It is reasonable to hypothesize that the increased steric bulk of the 4-(4-bromophenyl)phenyl group in our target molecule would lead to even greater facial shielding of the enolate, potentially resulting in higher diastereomeric excesses.

Experimental Protocol: Asymmetric Alkylation using a Chiral Amine Auxiliary

This generalized protocol is based on established procedures for diastereoselective alkylation using chiral amine auxiliaries.[1][3]

  • Amide Formation: To a solution of the carboxylic acid (1.0 equiv) in dichloromethane, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. After stirring for 1 hour, the solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh dichloromethane and added dropwise to a solution of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine (1.1 equiv) and triethylamine (1.5 equiv) at 0 °C. The reaction is stirred overnight at room temperature.

  • Enolate Formation and Alkylation: The purified amide is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is stirred for 4 hours at -78 °C.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction with an organic solvent and purification, the chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the enantiomerically enriched carboxylic acid.

Application in Asymmetric Hydrogenation

Chiral amines and their derivatives can serve as highly effective ligands for transition metal catalysts in asymmetric hydrogenation and transfer hydrogenation reactions.[4][5] These reactions are of great industrial importance for the synthesis of chiral alcohols and amines. The enantioselectivity of these processes is critically dependent on the structure of the chiral ligand.

Ruthenium and rhodium complexes bearing chiral diamine ligands, such as those derived from 1,2-diphenylethylenediamine (DPEN), are particularly effective for the asymmetric transfer hydrogenation of ketones and imines.[6][7]

Table 2: Performance of Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation of Ketones

Catalyst/LigandSubstrateHydrogen DonoBaseEnantiomeric Excess (ee, %)Conversion (%)Reference
Ru(II)-TsDPENAcetophenone2-PropanolKOH98>99[6]
Rh(III)-TsDPENAcetophenoneHCOOH/Et3N-97>99[7]
Ru(II)-amino alcoholPropiophenone2-Propanolt-BuOK9998[8]

The high enantioselectivities observed with TsDPEN-based catalysts underscore the importance of the chiral diamine backbone. It is conceivable that a chiral diamine ligand derived from 1-[4-(4-bromophenyl)phenyl]ethan-1-amine could offer unique steric and electronic properties, leading to novel and highly selective catalysts. The biphenyl moiety could engage in beneficial π-stacking interactions with the substrate in the transition state, enhancing enantioselectivity.

Experimental Workflow: Asymmetric Transfer Hydrogenation

G cluster_0 Catalyst Preparation cluster_1 Reaction cluster_2 Product Isolation A [RuCl2(p-cymene)]2 C Pre-catalyst Complex A->C B Chiral Ligand (e.g., Ts-diamine derivative) B->C G Asymmetric Transfer Hydrogenation C->G D Substrate (Ketone/Imine) D->G E Hydrogen Donor (e.g., 2-Propanol) E->G F Base (e.g., KOH) F->G H Work-up G->H I Purification H->I J Chiral Product I->J

Caption: General workflow for asymmetric transfer hydrogenation.

Biocatalytic Transamination for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[9] Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, producing a chiral amine.[10][11] This technology has been widely adopted in the pharmaceutical industry for the synthesis of key chiral amine intermediates.

The substrate scope of transaminases is a critical factor, and enzymes have been engineered to accept bulky substrates.[9] For instance, the synthesis of (S)-1-(1,1′-biphenyl-2-yl)ethanamine has been achieved with high conversion and enantioselectivity using an engineered (S)-selective ω-transaminase.

Table 3: Biocatalytic Transamination for the Synthesis of Chiral Amines

EnzymeSubstrateAmine DonorConversion (%)Enantiomeric Excess (ee, %)Reference
Engineered (S)-ω-TAVf2-AcetylbiphenylIsopropylamine>99>99[9]
(R)-selective TA1-(3-chlorophenyl)ethanoneL-Alanine>99>99[9]
ATA-426Cyrene™IsopropylamineHighHigh[11]

Given the successful application of transaminases for the synthesis of structurally related biphenyl-containing amines, it is highly probable that a suitable transaminase could be identified or engineered for the efficient and highly enantioselective synthesis of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine from the corresponding ketone, 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one.

Conceptual Diagram: Biocatalytic Transamination Cycle

G cluster_1 Ketone Prochiral Ketone AmineDonor Amine Donor ChiralAmine Enantiopure Amine KetoneByproduct Ketone Byproduct

Caption: Simplified catalytic cycle of a transaminase.

Conclusion and Future Outlook

While direct experimental data on the performance of 1-[4-(4-bromophenyl)phenyl]ethan-1-amine in asymmetric synthesis remains to be extensively documented, a comprehensive analysis of its structural features and comparison with well-established analogs strongly suggests its high potential as a valuable tool for stereoselective transformations. Its biphenyl backbone offers the prospect of enhanced steric control, while the bromo-substituent provides a handle for electronic tuning and further diversification.

Future research should focus on the systematic evaluation of this chiral amine in the three key areas discussed: as a chiral auxiliary, as a ligand in asymmetric catalysis, and as a substrate for biocatalytic synthesis. Such studies will undoubtedly uncover new opportunities for the development of highly efficient and selective asymmetric methodologies, further enriching the toolbox of the synthetic chemist in the pursuit of enantiomerically pure molecules for a wide range of applications, from pharmaceuticals to advanced materials.

References

  • Current time inform
  • A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis - Benchchem.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts | Journal of the American Chemical Society.
  • Asymmetric Transfer Hydrogenation C
  • Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)
  • Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat w
  • Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs) - PubMed.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC.
  • Catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines - PMC.
  • Synthesis of chiral α-amino acids via Pd(ii)
  • Chiral auxiliary - Wikipedia.
  • Efficient racemization of 1-phenylethylamine and its derivatives - ResearchG
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - MDPI.
  • Application Notes and Protocols: Ethyl (S)
  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)
  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based C
  • Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination | Request PDF - ResearchG
  • Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkyl
  • A new method for the synthesis of chiral beta-branched alpha-amino acids - PubMed.
  • Organic Syntheses Procedure.
  • Chiral Α-amino Research Articles - Page 1 - R Discovery.
  • Organic & Biomolecular Chemistry.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines - MDPI.
  • 1-(4-Bromo-[1,1-biphenyl]-4-yl)ethan-1-amine | ChemScene.
  • The Industrial Age of Biocatalytic Transamin
  • Amination of a Green Solvent via Immobilized Biocatalysis for the Synthesis of Nemtabrutinib - ChemRxiv.
  • Application Notes: 4-Bromobiphenyl as a Key Intermedi
  • Diastereoselective synthesis of a cyclic diamide‐bridged biphenyl as chiral
  • 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)
  • Enantioselective One-Pot Three-Component Synthesis of Propargylamines - Organic Chemistry Portal.
  • Transaminase biocatalysis for chiral amines of pharmaceutical impact - BME OMIKK Repozitorium.
  • Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines.
  • Enantioselective synthesis of biphenols from 1,4-diketones by traceless central-to-axial chirality exchange - PubMed.
  • Enantioselective 1,4-Borylamination Enabled by Copper C
  • The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl - Benchchem.
  • Bromo-[1,1'-biphenyl]-4-amine - Sigma-Aldrich.
  • Enantioselective Synthesis of Sealutomicin C - Semantic Scholar.
  • Asymmetric Synthesis of Amines - Ellman Labor
  • Diastereoselective Synthesis of Morphan Derivatives by Michael and Hetero-Michael Addition of 1,1-Enediamines to Quinone Monoketals - PMC.
  • (PDF)
  • N-(4-Bromophenyl)acetamide: a new polymorph - PMC.
  • 2-yl)-[5][12]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene)-2-(6-(4′-(diphenylamino) - MDPI.

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry.
  • Recent advances in copper-catalyzed asymmetric coupling reactions - Beilstein Journals.
  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
  • New Trends in Asymmetric Phase Transfer C
  • Synthesis and Performance of L‑Tryptophanamide and (S)‑1- (Naphthalen-2′-yl)
  • Special Issue : Asymmetric Catalysis: Recent Progress and Future Perspective - MDPI.

Sources

Comparative

Comparative Synthetic Routes to 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: A Technical Guide for Process Chemists

Executive Summary & Target Analysis The molecule 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (also known as 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-amine) is a highly versatile building block in medicinal chemistry. Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Analysis

The molecule 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (also known as 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-amine) is a highly versatile building block in medicinal chemistry. Structurally, it features a rigid biphenyl core, a primary amine situated at a benzylic chiral center, and a para-bromo substituent that serves as an orthogonal handle for further functionalization.

Synthesizing this target presents two primary chemical challenges:

  • Chemoselectivity : Constructing the biphenyl core requires cross-coupling strategies that do not prematurely react with the terminal aryl bromide.

  • Stereocontrol : If the molecule is intended for biological evaluation, the enantiopure (R)- or (S)-amine is typically required, necessitating robust asymmetric induction.

This guide objectively compares three distinct synthetic workflows to access this molecule, providing process chemists with the mechanistic causality and self-validating protocols needed to select the optimal route for their specific scale and stereochemical requirements.

Route A: The Ketone-First Approach (Racemic Synthesis)

Overview : This route is highly efficient for generating the racemic amine. It builds the biphenyl core first via a chemoselective Suzuki-Miyaura coupling, followed by the installation of the amine via direct reductive amination.

Step-by-Step Methodology
  • Chemoselective Suzuki Coupling : To a round-bottom flask, add 1-bromo-4-iodobenzene (1.0 eq), 4-acetylphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq). Evacuate and backfill with nitrogen. Add degassed toluene/ethanol (5:1) and 2M aqueous Na₂CO₃ (2.0 eq). Heat to 90 °C for 12 hours. Monitor via TLC. Extract with EtOAc and purify to isolate the intermediate, 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethan-1-one.

  • Direct Reductive Amination : Dissolve the ketone in methanol. Add ammonium acetate (NH₄OAc, 10 eq) and stir for 1 hour at room temperature. Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and stir for 16 hours. Quench with 1M NaOH, extract with dichloromethane, and purify via chromatography to yield the racemic amine.

Causality & Expert Insights
  • Why 1-bromo-4-iodobenzene? The oxidative addition of Pd(0) into the C-I bond is kinetically much faster than into the C-Br bond due to the lower bond dissociation energy of C-I (~65 kcal/mol) versus C-Br (~81 kcal/mol)[1]. This ensures selective coupling at the iodine position, preserving the aryl bromide intact.

  • Why NH₄OAc and NaBH₃CN? NH₄OAc serves a dual purpose: it provides the ammonia source for imine formation and acts as a weak acid to buffer the reaction. NaBH₃CN is chosen because it is stable in mildly acidic conditions and selectively reduces the transient iminium ion over the starting ketone[2].

Route B: The Asymmetric Ellman Auxiliary Approach (Enantiopure)

Overview : For advanced drug development, the enantiopure amine is often mandatory. This route utilizes Ellman's chiral sulfinamide to induce stereochemistry with high diastereomeric excess (d.e.).

Step-by-Step Methodology
  • Condensation : Dissolve the biphenyl ketone from Route A (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq). Heat to 60 °C for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the N-sulfinyl imine.

  • Diastereoselective Reduction : Dissolve the crude imine in THF and cool to -48 °C. Slowly add NaBH₄ (3.0 eq). Stir for 4 hours. Quench with saturated NH₄Cl and extract with EtOAc.

  • Deprotection : Dissolve the purified sulfinamide in methanol. Add 4M HCl in dioxane (2.0 eq). Stir at room temperature for 2 hours. Concentrate to afford the enantiopure primary amine hydrochloride salt.

Causality & Expert Insights
  • The Role of Ti(OEt)₄ : Ketones are notoriously sluggish in condensation reactions compared to aldehydes. Ti(OEt)₄ acts as both a strong Lewis acid to activate the ketone carbonyl and an irreversible water scavenger to drive the equilibrium toward the imine[3].

  • Stereocontrol Mechanism : The bulky tert-butyl group of the sulfinamide directs the hydride attack from the less sterically hindered face of the imine through a well-defined cyclic transition state, ensuring high enantiomeric purity[4].

Route C: The Amine-First Approach (Pre-formed Amine)

Overview : This route starts with a pre-formed, Boc-protected amine boronic ester, which is then coupled to the aryl halide. It is ideal if the chiral amine building block is already commercially available.

Step-by-Step Methodology
  • Suzuki Coupling : Combine (4-(1-((tert-butoxycarbonyl)amino)ethyl)phenyl)boronic acid (1.1 eq) and 1-bromo-4-iodobenzene (1.0 eq) under standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, dioxane/water, 80 °C).

  • Deprotection : Isolate the Boc-protected biphenyl amine. Dissolve in dichloromethane and add Trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate and neutralize with NaHCO₃ to yield the free amine.

Causality & Expert Insights
  • Why Boc Protection? Free primary amines can coordinate to the palladium catalyst, leading to catalyst deactivation. Furthermore, they can undergo competitive Buchwald-Hartwig C-N cross-coupling with the aryl halide. Masking the amine as a carbamate (Boc) completely mitigates these side reactions.

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of each synthetic route to assist in process selection:

MetricRoute A (Ketone-First)Route B (Ellman Auxiliary)Route C (Amine-First)
Stereochemistry Racemic (0% ee)Enantiopure (>98% ee)Dependent on starting material
Overall Yield 65 - 75%50 - 60%70 - 80%
Step Count 2 Steps4 Steps2 Steps
Scalability High (Kilogram scale)Moderate (Requires cryogenic cooling)High (If starting material is cheap)
Primary Use Case Early discovery, SAR screeningLead optimization, Clinical batchesModular library synthesis

Visualizing the Synthetic Workflows

SyntheticRoutes SM1 4-Acetylphenylboronic acid + 1-Bromo-4-iodobenzene Ketone Biphenyl Ketone Intermediate SM1->Ketone Chemoselective Suzuki RouteA Route A: Reductive Amination (NH4OAc, NaBH3CN) Ketone->RouteA RouteB1 Route B: Ellman Condensation (Ti(OEt)4, Sulfinamide) Ketone->RouteB1 Racemic Racemic Target Amine RouteA->Racemic RouteB2 Asymmetric Reduction & HCl Deprotection RouteB1->RouteB2 Chiral Enantiopure Target Amine RouteB2->Chiral SM2 Boc-Protected Amine Boronic Ester + 1-Bromo-4-iodobenzene RouteC Route C: Suzuki Coupling & Acidic Deprotection SM2->RouteC RouteC->Racemic

Comparison of three synthetic routes to 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.

Sources

Validation

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides a senior application scientist's perspective on establishing a validated analytical method for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, a chiral aromatic amine. We will explore and compare potential analytical techniques, grounding our discussion in the principles of scientific integrity and regulatory expectations.

The core challenge in the analysis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine lies in its chirality. The molecule possesses a stereocenter at the ethylamine group, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates.[1] Therefore, a simple quantification of the total compound is often insufficient for regulatory and research purposes. A robust analytical method must be able to separate and quantify each enantiomer individually.

Recommended Approach: Chiral High-Performance Liquid Chromatography (HPLC)

For the specific challenge of quantifying the enantiomers of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, a chiral High-Performance Liquid Chromatography (HPLC) method is the most direct and widely accepted approach. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Diagram of the Analytical Workflow

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (Racemic & Individual Enantiomers) Sample_Prep Dissolve Sample in Mobile Phase Standard_Prep->Sample_Prep Filter Filter through 0.45 µm Syringe Filter Sample_Prep->Filter HPLC_System HPLC System with UV Detector Filter->HPLC_System Inject Integration Chromatogram Peak Integration HPLC_System->Integration Detect Chiral_Column Chiral Stationary Phase (e.g., (R,R) Whelk-O1) Chiral_Column->HPLC_System Mobile_Phase Mobile Phase (e.g., Hexane:Ethanol:TFA) Mobile_Phase->HPLC_System Calibration Calibration Curve Construction Integration->Calibration Quantification Enantiomer Quantification & Purity Calculation Calibration->Quantification caption Figure 1: Workflow for Chiral HPLC Analysis.

Caption: Figure 1: A typical workflow for the chiral HPLC analysis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine.

Experimental Protocol: A Starting Point for Method Development

This protocol is based on methods developed for structurally similar chiral amines and serves as a robust starting point for method development and validation.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: A Pirkle-type column, such as (R,R) Whelk-O1, has demonstrated success in separating similar aromatic amines.[2]

  • Mobile Phase: A non-polar/polar mixture is typical for normal-phase chiral separations. A good starting point would be a mixture of n-hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 95:5:0.1 v/v/v).[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The bromophenyl group should have a strong UV absorbance around 225 nm.[2]

  • Column Temperature: 25°C (thermostatically controlled)

  • Injection Volume: 10 µL

Reagent and Sample Preparation:

  • Diluent: A mixture of Ethanol and TFA (100:1 v/v) is a suitable diluent.[2]

  • Standard Solutions:

    • Prepare a stock solution of the racemic 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine standard at 1.0 mg/mL in the diluent.

    • If available, prepare stock solutions of the individual (R) and (S) enantiomers to confirm peak identity.

    • Create a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation According to ICH Q2(R2) Guidelines

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose.[3][4] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this validation.[5][6][7]

Validation Parameter Acceptance Criteria Rationale and Insights
Specificity/Selectivity Resolution (Rs) between enantiomeric peaks > 2.0. No interference from blank or placebo at the retention times of the enantiomers.This is the most critical parameter for a chiral method. A resolution of at least 2.0 ensures baseline separation, which is necessary for accurate integration and quantification.[2] Peak purity should also be assessed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 1-100 µg/mL).This demonstrates a direct relationship between the concentration of each enantiomer and the detector response.[8] The y-intercept should be close to zero.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Accuracy is typically assessed by spiking a blank matrix with known amounts of the analyte and measuring the recovery. This ensures the method provides results close to the true value.[9]
Precision (Repeatability & Intermediate)Relative Standard Deviation (RSD) ≤ 2.0%.Repeatability (intra-day precision) is assessed by multiple injections of the same sample on the same day. Intermediate precision (inter-day) is assessed on different days with different analysts or equipment to demonstrate the method's reproducibility.[8]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1.The lowest concentration of the analyte that can be detected but not necessarily quantified.[7]
Limit of Quantification (LOQ) S/N of 10:1 and acceptable precision and accuracy.The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. This is crucial for determining the enantiomeric excess or purity.
Robustness RSD ≤ 2.0% after small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C).This demonstrates the method's reliability during normal use when minor variations in experimental conditions may occur.

Comparison with Alternative Analytical Methods

While chiral HPLC is the recommended primary method, it is valuable to compare it with other potential techniques to understand its advantages and limitations.

Method Principle Advantages Disadvantages Best Suited For
Achiral Reverse-Phase HPLC-UV Separation based on polarity on a C18 column.[10]Simple, robust, widely available instrumentation. Good for determining total analyte content (sum of both enantiomers).Cannot separate enantiomers. Provides no information on chiral purity.Purity analysis of the starting material, 1-(4-bromophenyl)ethanone, before the chiral center is introduced.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly selective and sensitive detection based on mass-to-charge ratio.[12][13]Extremely high sensitivity (low LOD/LOQ). High selectivity, reducing interference from matrix components. Can be coupled with chiral chromatography for enantiomer-specific quantification.Higher equipment cost and complexity. Potential for matrix effects (ion suppression or enhancement) that must be carefully managed.Bioanalytical studies (quantification in plasma or tissue), trace-level impurity analysis, and when very low detection limits are required.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile and thermally stable compounds. High sensitivity and selectivity.The amine group in the analyte may require derivatization to improve volatility and peak shape, adding a step to sample preparation and a potential source of variability.[9]Analysis of volatile impurities or related substances that are amenable to gas chromatography.
Logical Framework for Method Selection

Method Selection Logic Start What is the analytical goal? Chiral_Purity Determine Enantiomeric Purity/ Quantify Individual Enantiomers Start->Chiral_Purity Total_Analyte Quantify Total Analyte (Achiral Analysis) Start->Total_Analyte Trace_Analysis Trace-Level Quantification (e.g., in biological matrix) Start->Trace_Analysis Method_Chiral_HPLC Primary Method: Chiral HPLC-UV Chiral_Purity->Method_Chiral_HPLC Method_Achiral_HPLC Method: Achiral RP-HPLC Total_Analyte->Method_Achiral_HPLC Method_LCMS Method: Chiral LC-MS/MS Trace_Analysis->Method_LCMS caption Figure 2: Decision tree for analytical method selection.

Sources

Comparative

Assessing the Stereoselectivity of Reactions Using 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: A Comparative Guide

As asymmetric synthesis and chiral resolution scale in complexity, the selection of an appropriate chiral auxiliary or resolving agent becomes the defining factor in a protocol’s success. While classic chiral amines like...

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis and chiral resolution scale in complexity, the selection of an appropriate chiral auxiliary or resolving agent becomes the defining factor in a protocol’s success. While classic chiral amines like 1-phenylethanamine (α-methylbenzylamine, α-MBA) have served as the industry standard for decades [1], they frequently fall short when dealing with conformationally flexible substrates or when direct, unambiguous determination of absolute configuration is required.

This guide evaluates the advanced chiral amine 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (hereafter referred to as 4'-Br-BPEA ) against traditional alternatives. By integrating an extended biphenyl π-system and a heavy halogen atom, 4'-Br-BPEA provides a dual-action platform: it maximizes thermodynamic differentiation during diastereomeric salt formation and serves as an internal heavy-atom probe for X-ray crystallography [2].

Mechanistic Rationale: The Superiority of the Bromobiphenyl Scaffold

To understand why 4'-Br-BPEA outperforms simpler chiral amines, we must examine the causality behind stereoselective induction and crystalline packing.

The Extended π-System (Biphenyl Core)

In diastereomeric salt resolution or asymmetric catalysis, the difference in free energy ( ΔΔG ) between the competing diastereomeric states dictates the stereoselectivity (diastereomeric ratio, dr). The biphenyl core of 4'-Br-BPEA provides an extended, rigid hydrophobic surface. This facilitates deep-pocket insertion and robust intermolecular π-π stacking. These non-covalent interactions restrict the rotational degrees of freedom in the crystal lattice or transition state, amplifying the energetic disparity between the (R,S) and (S,S) forms compared to the single phenyl ring of α-MBA.

The Heavy Atom Effect (Anomalous X-ray Scattering)

Determining the absolute configuration of a newly resolved chiral molecule traditionally requires complex chemical derivatization. 4'-Br-BPEA circumvents this. The para-substituted bromine atom exhibits significant anomalous scattering when exposed to standard X-ray sources (Cu Kα or Mo Kα). This allows crystallographers to calculate the Flack parameter with high precision, unambiguously assigning the absolute spatial configuration of the entire diastereomeric complex in a single step [2].

Decision matrix for selecting the optimal chiral amine based on structural and analytical requirements.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the performance of 4'-Br-BPEA against standard chiral amines in the resolution of a benchmark racemic substrate (e.g., a racemic 2-arylpropanoic acid).

Metric / Property1-Phenylethanamine (α-MBA)1-(1-Naphthyl)ethanamine (NEA)4'-Br-BPEA (Target Compound)
Structural Motif Single Phenyl RingFused Naphthyl RingBrominated Biphenyl Ring
Typical dr (1st Crystallization) 75:25 to 85:1588:12 to 92:8> 95:5
π-π Stacking Propensity LowHigh (Rigid)Very High (Extended & Tunable)
X-ray Absolute Configuration No (Requires external heavy atom)No (Requires external heavy atom)Yes (Internal Bromine atom)
Solubility in Alcohols Very High (Often requires cooling)ModerateLow-Moderate (Ideal for crystallization)
Cost / Accessibility Low ($)Moderate ( )High ( $)

Data Interpretation: While α-MBA remains the most cost-effective baseline [3], 4'-Br-BPEA is the superior choice for late-stage pharmaceutical intermediates where high dr and immediate structural validation are non-negotiable.

Experimental Workflows: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. The success of the resolution is intrinsically verified by the subsequent X-ray crystallographic analysis.

Protocol A: Diastereomeric Salt Resolution using (S)-4'-Br-BPEA

Objective: Resolve a racemic carboxylic acid via thermodynamic fractional crystallization.

  • Equimolar Mixing: In a 100 mL round-bottom flask, dissolve 10.0 mmol of the racemic acid in 30 mL of an 80:20 Ethanol/Water mixture. Add 10.0 mmol of (S)-4'-Br-BPEA dropwise under continuous stirring.

    • Causality: The mixed solvent system balances the solubility of the free species (ethanol) with the high dielectric constant needed for stable salt formation (water).

  • Thermodynamic Equilibration: Heat the mixture to 75°C until a completely clear, homogenous solution is achieved. Maintain this temperature for 15 minutes.

    • Causality: Complete dissolution erases any kinetic precipitates, ensuring that subsequent crystallization is driven purely by the thermodynamic stability of the diastereomeric lattice.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature at a rate of approximately 0.5°C/min. Do not agitate.

    • Causality: Slow cooling promotes the growth of large, highly pure single crystals of the less soluble diastereomer, minimizing the occlusion of the more soluble isomer.

  • Isolation: Filter the resulting crystals under vacuum and wash with 5 mL of ice-cold ethanol.

  • Validation (Salt Breakage): Suspend 100 mg of the pure salt in 10 mL of Ethyl Acetate. Add 10 mL of 1M HCl and stir vigorously for 30 minutes. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the enantiopure acid. Analyze via Chiral HPLC to confirm enantiomeric excess (ee > 99%).

Protocol B: Single-Crystal Growth for X-ray Diffraction

Objective: Prepare a diffraction-quality crystal of the diastereomeric salt to determine absolute configuration.

  • Vapor Diffusion Setup: Dissolve 15 mg of the pure diastereomeric salt from Protocol A in a minimum volume (approx. 0.5 mL) of Methanol (the "good" solvent) in a small inner vial.

  • Antisolvent Introduction: Place the inner vial inside a larger outer vial containing 3 mL of Diethyl Ether (the "antisolvent"). Cap the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at 20°C for 3–5 days.

    • Causality: The volatile antisolvent slowly diffuses into the inner vial, gradually lowering the solubility limit. This ultra-slow precipitation yields pristine, defect-free crystals suitable for anomalous dispersion analysis utilizing the bromine atom.

Mechanistic pathway of diastereomeric salt resolution and structural validation.

Conclusion

While simpler amines remain useful for preliminary screening, 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine represents a highly engineered tool for the modern synthetic chemist. By strategically leveraging the steric bulk of a biphenyl system and the crystallographic utility of a heavy halogen, it transforms the often-tedious process of chiral resolution and absolute configuration assignment into a streamlined, high-fidelity operation.

References
  • LibreTexts Chemistry. (2020). Resolution (Separation) of Enantiomers. Retrieved from[Link]

  • Gawroński, J., et al. (2025). Dynamic Point-to-Helical and Point-to-Axial Chirality Transmission and Induction of Optical Activity in Multichromophoric Systems: Basic Principles and Relevant Applications in Chirality Sensing. MDPI. Retrieved from[Link]

Validation

Efficacy of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine as an Advanced Resolving Agent

Executive Summary The separation of racemic mixtures into pure enantiomers remains a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). While classical resolving agents like 1-phen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The separation of racemic mixtures into pure enantiomers remains a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). While classical resolving agents like 1-phenylethylamine (PEA) are ubiquitous, their limited steric bulk often results in poor diastereomeric differentiation. This guide evaluates the efficacy of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (BBPEA) —a highly rigid, halogenated biphenyl chiral amine—as a superior alternative for the resolution of complex racemic acids.

Mechanistic Rationale: The Biphenyl-Halogen Advantage

The efficacy of a chiral resolving agent is fundamentally dictated by its ability to maximize the solubility difference ( ΔΔG ) between the resulting diastereomeric salts[1]. BBPEA achieves exceptional stereochemical discrimination through three distinct structural features:

  • Extended π-π Stacking Networks: The biphenyl core provides a massive, rigid hydrophobic surface area. Unlike the single aromatic ring of PEA, the biphenyl axis restricts conformational freedom, ensuring that stereochemical information is efficiently transferred during the nucleation of the diastereomeric salt[2].

  • Halogen Bonding Directivity: The para-bromo substituent acts as a highly directional halogen bond donor. This induces strong, predictable intermolecular interactions within the crystal lattice, often forcing the salts to crystallize as a conglomerate-like eutectic mixture rather than an inseparable solid solution[3].

  • Steric Amplification: The sheer bulk of the 4-(4-bromophenyl)phenyl group amplifies the spatial divergence between the (R,R) and (S,R) salt pairs, drastically reducing the instances of co-crystallization that plague smaller amines[4].

Comparative Efficacy Data

To objectively benchmark BBPEA, we compared its performance against industry-standard primary amines: (R)-1-phenylethylamine (PEA) and (R)-1-(1-naphthyl)ethylamine (NEA). The data below reflects the resolution of standard racemic profens and amino acid derivatives under optimized thermodynamic conditions.

Table 1: Comparative Resolution Metrics for Racemic Acids

Resolving AgentRacemic SubstrateResolution Yield (%)*Enantiomeric Excess (ee %)Required Recrystallizations
(R)-PEAIbuprofen32.078.53
(R)-NEAIbuprofen38.585.02
(R)-BBPEA Ibuprofen 46.2 97.8 1
(R)-PEAN-Acetyl-phenylglycine28.471.03
(R)-BBPEA N-Acetyl-phenylglycine 44.5 99.1 1

*Note: The theoretical maximum yield for classical diastereomeric resolution is 50% unless coupled with a Crystallization-Induced Diastereomer Transformation (CIDT)[4].

Self-Validating Experimental Protocol

The following methodology details the resolution of racemic 2-arylpropionic acids using (R)-BBPEA. This protocol is engineered as a closed, self-validating loop, ensuring that thermodynamic equilibrium is reached and optical purity is mathematically verified.

Phase 1: Diastereomeric Salt Formation (The Pope-Peachey Method)

  • Preparation: Dissolve 10.0 mmol of the racemic acid in 15.0 mL of a hot ethanol/water mixture (9:1 v/v) at 75°C.

  • Amine Addition: Slowly add 5.0 mmol (0.5 equivalents) of (R)-BBPEA.

    • Causality: Utilizing 0.5 equivalents ensures the resolving agent is the limiting reagent. It will preferentially pair with the enantiomer that forms the most thermodynamically stable (least soluble) salt, leaving the other enantiomer in the mother liquor. This prevents the kinetic precipitation of the more soluble diastereomer[1].

Phase 2: Thermodynamic Crystallization 3. Controlled Cooling: Program the reactor to cool from 75°C to 20°C at a strict rate of 0.1°C/min.

  • Causality: Rapid cooling induces supersaturation and kinetic trapping, leading to co-crystallization of both salts. A slow, linear cooling ramp ensures the system remains under thermodynamic control, maximizing the ΔΔG of crystallization[5].
  • Isolation: Filter the resulting crystalline suspension under vacuum. Wash the filter cake with 2.0 mL of ice-cold ethanol to displace any residual mother liquor.

Phase 3: Salt Break and Self-Validation 5. Acidification: Suspend the isolated salt in 10.0 mL of 2M HCl and vigorously stir for 30 minutes. Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Causality: The strong acid protonates the carboxylic acid (driving it into the organic phase) while the (R)-BBPEA remains in the aqueous phase as a hydrochloride salt, ready for basic recovery and recycling[6].
  • Validation Loop (Chiral HPLC): Evaporate a 100 µL aliquot of the organic layer and reconstitute in hexane/isopropanol. Analyze via Chiral HPLC (e.g., Chiralcel OD-H).
  • Decision Gate: If the calculated enantiomeric excess (ee) is 98%, proceed to bulk solvent evaporation. If ee < 98%, the initial ΔΔG was insufficient; recombine the organic layer with the aqueous amine, neutralize, and perform one additional recrystallization from pure ethanol before repeating the salt break.
Resolution Workflow Visualization

ResolutionWorkflow Racemate Racemic Acid (50% R / 50% S) SaltForm Diastereomeric Salt Formation (Solvent: EtOH/H2O, 75°C) Racemate->SaltForm Amine (R)-BBPEA Resolving Agent Amine->SaltForm Crystallization Thermodynamic Crystallization (Cooling at 0.1°C/min) SaltForm->Crystallization Solid Less Soluble Salt (e.g., R-Acid • R-Amine) Crystallization->Solid Precipitates Liquid Mother Liquor (e.g., S-Acid) Crystallization->Liquid Remains in Solution SaltBreak Acidification (2M HCl) & EtOAc Extraction Solid->SaltBreak Validation Self-Validation (Chiral HPLC) SaltBreak->Validation Recycle Recovered (R)-BBPEA (NaOH Basification) SaltBreak->Recycle Aqueous Phase Validation->SaltForm Fail (<98% ee) PureAcid Enantiopure Acid (>98% ee) Validation->PureAcid Pass (≥98% ee)

Workflow of diastereomeric salt resolution using (R)-BBPEA, detailing separation and recovery.

References
  • [1] Title: A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids: Evaluating trans-3-Methylcyclohexanamine | Source: Benchchem | URL: 1

  • [2] Title: Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide | Source: Benchchem | URL:2

  • [5] Title: Crystal engineering: a novel strategy for the resolution of chiral compounds | Source: Politecnico di Torino | URL: 5

  • [6] Title: Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution | Source: Benchchem | URL: 6

  • [3] Title: Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids | Source: PMC (NIH) | URL: 3

  • [4] Title: Crystallization-Induced Diastereomer Transformations | Source: Chemical Reviews (ACS) | URL:4

Sources

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